T3 Acyl Glucuronide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBVWCQWFEPFK-DKBYMCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20I3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858531 | |
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910907-23-2 | |
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to T3 Acyl Glucuronide Formation and Metabolism in Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triiodothyronine (T3), the most potent thyroid hormone, is critical for regulating metabolism, growth, and development. The metabolic clearance of T3 is a crucial process for maintaining thyroid homeostasis. One of the major pathways for T3 metabolism is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of T3, facilitating its excretion.[1]
T3 possesses two functional groups susceptible to glucuronidation: the phenolic hydroxyl group and the carboxylic acid group on the alanine side chain. This leads to the formation of two distinct conjugates: T3-phenolic glucuronide and T3-acyl glucuronide. The formation of T3 acyl glucuronide is of particular interest due to the potential reactivity of this class of metabolites. This guide provides a detailed overview of this compound formation and metabolism in liver microsomes, focusing on the enzymatic pathways, quantitative data, and experimental methodologies.
Biochemical Pathways of T3 Glucuronidation
Glucuronidation of T3 is a bi-substrate reaction involving the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the T3 molecule. This process is catalyzed by specific UGT isoforms located within the lumen of the endoplasmic reticulum in hepatocytes.
The two primary pathways for T3 glucuronidation are:
-
Acyl Glucuronidation: Occurs at the carboxyl group of the alanine side chain.
-
Phenolic Glucuronidation: Occurs at the hydroxyl group of the outer phenolic ring.
In humans, acyl glucuronidation is a slightly more prominent pathway for T3 compared to phenolic glucuronidation.[1] The specific UGT enzymes responsible for each pathway are detailed in the following section.
Quantitative Analysis of T3 Glucuronidation
The rate and extent of T3 glucuronidation show significant variation depending on the specific UGT isoform and the species being studied. While precise kinetic constants (Km, Vmax) for T3 glucuronidation are not extensively reported in publicly available literature, comparative activity levels have been well-characterized.
UGT Isoform Activity in Humans
Studies using recombinant human UGTs have identified the key enzymes responsible for T3 conjugation. UGT1A3 is the principal enzyme for acyl glucuronide formation, while several UGTs can form the phenolic glucuronide.
Table 1: Relative Activity of Human UGT Isoforms in T3 Glucuronidation
| Glucuronide Type | UGT Isoform | Relative Activity | Reference |
|---|---|---|---|
| Acyl | UGT1A3 | Major catalyzing isoform | [1] |
| Phenolic | UGT1A8 | Highest Activity | [1] |
| UGT1A10 | High Activity | [1] | |
| UGT1A3 | Moderate Activity | [1] | |
| UGT1A1 | Moderate Activity | [1] |
| | UGT1A6, UGT1A9 | Trace Activity |[1] |
Species Differences in Liver Microsomes
The primary pathway and rate of T3 glucuronidation differ markedly across common preclinical species and humans. In rats, T3 is primarily glucuronidated by an "androsterone UGT," now understood to be a member of the UGT2B family, such as UGT2B2.[2][3] In contrast, human liver microsomes show the highest relative activity for acyl glucuronidation.
Table 2: Species Comparison of T3 Glucuronidation in Liver Microsomes
| Species | Acyl Glucuronidation Activity | Phenolic Glucuronidation Activity | Key Enzymes (if identified) | Reference |
|---|---|---|---|---|
| Human | Highest among species tested | Lower than acyl glucuronidation | Acyl: UGT1A3 | [1] |
| Rat | Lower than human | Highest among species tested | UGT2B Family (e.g., UGT2B2) | [1][2][3] |
| Mouse | Lowest among species tested | Lower than rat | - | [1] |
| Monkey | Lower than human | Lowest among species tested | - |[1] |
Experimental Protocol: In Vitro this compound Formation Assay
This section details a representative protocol for measuring this compound formation using pooled human liver microsomes (HLM).
Materials and Reagents
-
Substrate: 3,5,3'-Triiodothyronine (T3)
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Microsomes: Pooled Human Liver Microsomes (HLM)
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4
-
Activating Agent: Alamethicin or a suitable detergent (e.g., Brij 56) to disrupt microsomal latency[4]
-
Divalent Cations: Magnesium Chloride (MgCl₂)
-
Quenching Solution: Acetonitrile (ACN) with an internal standard
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Experimental Workflow Diagram
Detailed Incubation Procedure
-
Microsome Activation: Prepare a stock solution of HLM in buffer. To overcome latency, add alamethicin to a final concentration of 50 µg per mg of microsomal protein and incubate on ice.[4]
-
Prepare Incubation Plates: In a 96-well plate, prepare the main incubation mixture containing Tris-HCl buffer (100 mM, pH 7.4), MgCl₂ (e.g., 10 mM), activated HLM (e.g., 0.5 mg/mL), and T3 at the desired concentrations.
-
Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 5 mM).
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled T3 glucuronide).
-
Protein Precipitation: Vortex the plate thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a new plate or HPLC vials for analysis.
Analytical Method: LC-MS/MS
The separation and quantification of T3 and its glucuronide metabolites are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1]
-
Chromatography: A C18 column is commonly used with a gradient elution of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). This allows for the separation of the more polar glucuronide metabolite from the parent T3.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in negative ion mode, with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for T3-acyl glucuronide are monitored for sensitive and selective quantification.
Metabolism and Fate of this compound
Following its formation in the liver, T3-acyl glucuronide is actively transported into the bile. This biliary excretion is a primary route of elimination for thyroid hormones.[3]
-
Enterohepatic Recirculation: Once in the intestine, glucuronides are not readily reabsorbed. However, gut microbiota produce β-glucuronidase enzymes that can hydrolyze the glucuronide conjugate, releasing the parent T3. This free T3 can then be reabsorbed back into circulation, a process known as enterohepatic recirculation. This can serve as a mechanism to conserve thyroid hormones.
-
Chemical Instability: Acyl glucuronides as a class are known to be potentially reactive metabolites. They can undergo intramolecular rearrangement (acyl migration) and hydrolysis. While the specific reactivity of T3-acyl glucuronide is not fully detailed, this chemical property is a key consideration in drug development when evaluating carboxylic acid-containing drug candidates.
Conclusion
The formation of this compound in liver microsomes is a significant metabolic pathway, particularly in humans, where it is primarily catalyzed by UGT1A3. Understanding the kinetics, species differences, and experimental methods for studying this pathway is crucial for drug development professionals and researchers investigating thyroid hormone homeostasis and drug-induced thyroid disruption. The provided methodologies and data serve as a technical foundation for designing and interpreting in vitro studies on T3 metabolism.
References
- 1. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple UDP-glucuronyltransferases for the glucuronidation of thyroid hormone with preference for 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of UDP-Glucuronosyltransferase (UGT) 2B2 in Metabolism of Triiodothyronine: Effect of Microsomal Enzyme Inducers in Sprague Dawley and UGT2B2-Deficient Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of T3 Acyl Glucuronide Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo formation of triiodothyronine (T3) acyl glucuronide metabolites. Acyl glucuronides are a class of metabolites formed by the conjugation of a carboxylic acid group with glucuronic acid. While glucuronidation is typically a detoxification pathway, acyl glucuronides can be reactive, leading to covalent binding with proteins and potential toxicological implications.[1][2] Understanding the in vivo disposition of T3 acyl glucuronide is therefore critical for researchers in endocrinology and drug development.
Core Concepts
Triiodothyronine (T3), the most active form of thyroid hormone, undergoes extensive metabolism to regulate its biological activity. One of the metabolic pathways is glucuronidation, which can occur at either the phenolic hydroxyl group to form an ether glucuronide or at the side-chain carboxyl group to form an acyl glucuronide.[1] The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), with human UGT1A3 being identified as a key enzyme in this process.[1]
Acyl glucuronides are known for their chemical reactivity.[2][3] They can undergo intramolecular acyl migration to form various positional isomers and can react with nucleophilic sites on proteins to form covalent adducts.[3] The in vivo significance of this reactivity for T3 is an area of ongoing research, with limited direct evidence for protein adduct formation in vivo.[2] The stability of this compound is a critical factor in its pharmacokinetic profile and potential for bioactivation.[3]
Quantitative Data Summary
Currently, there is a paucity of publicly available quantitative data specifically detailing the in vivo plasma concentrations, clearance rates, and percentage of T3 metabolism attributed to acyl glucuronide formation in humans or animal models. This represents a significant knowledge gap in the field. Further targeted pharmacokinetic studies are required to delineate the systemic exposure and disposition of this metabolite.
Experimental Protocols
The following section outlines a generalized experimental protocol for the in vivo investigation of this compound formation, based on established methodologies for the study of acyl glucuronides of other xenobiotics.
In Vivo Animal Study Protocol
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for metabolic studies.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water.
-
Administration of T3: A single dose of T3 is administered, typically via intravenous (IV) or oral (PO) gavage. The dose will depend on the specific objectives of the study.
-
Sample Collection: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and an acyl glucuronide stabilizer (e.g., sodium fluoride to inhibit esterases).
-
Sample Processing: Plasma is immediately separated by centrifugation at 4°C. The plasma should be acidified (e.g., with formic acid) to improve the stability of the acyl glucuronide and stored at -80°C until analysis.[3]
-
Urine and Feces Collection: If mass balance is being assessed, animals should be housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 72 hours).
Analytical Methodology: LC-MS/MS for this compound Quantification
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (containing an internal standard) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to maintain an acidic pH and improve peak shape. .
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and the internal standard.
-
Visualizing the Pathways and Processes
Metabolic Pathway of T3 to Acyl Glucuronide
Caption: Metabolic conversion of T3 to its acyl glucuronide and subsequent pathways.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo study of this compound formation.
Conclusion
The in vivo formation of this compound is a relevant metabolic pathway that warrants further investigation, particularly concerning its quantitative contribution to T3 disposition and its potential for bioactivation. The methodologies outlined in this guide provide a framework for researchers to conduct robust in vivo studies to address the current knowledge gaps. A deeper understanding of this compound pharmacokinetics is essential for a comprehensive assessment of thyroid hormone metabolism and for the safety evaluation of drugs that may modulate this pathway.
References
The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in T3 Acyl Glucuronide Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodothyronine (T3), the most potent thyroid hormone, undergoes extensive metabolism to ensure proper physiological homeostasis. One key metabolic pathway is glucuronidation, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This process, which involves the conjugation of glucuronic acid to the T3 molecule, increases its water solubility and facilitates its excretion. T3 can undergo glucuronidation at two primary sites: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxylic acid group of the alanine side chain, resulting in the formation of a T3 acyl glucuronide. The formation of this compound is a critical step in T3 disposition and can be a significant determinant of its bioavailability and clearance. This technical guide provides an in-depth overview of the role of UGT enzymes in this compound conjugation, with a focus on the key enzymes involved, their kinetic properties, and detailed experimental protocols for their study.
Introduction to T3 Glucuronidation
Thyroid hormones are essential for regulating metabolism, growth, and development. The biological activity of these hormones is tightly controlled through a complex interplay of synthesis, transport, and metabolism. Glucuronidation is a major Phase II metabolic pathway that terminates the biological activity of T3 and facilitates its elimination from the body.
T3 possesses two functional groups susceptible to glucuronidation: the phenolic hydroxyl group on the outer ring and the carboxylic acid group on the alanine side chain. This leads to the formation of two distinct glucuronide conjugates:
-
T3 Phenolic Glucuronide: Formed by the conjugation of glucuronic acid to the hydroxyl group.
-
This compound: Formed by the conjugation of glucuronic acid to the carboxylic acid group.[1]
While both pathways contribute to T3 clearance, the formation of the acyl glucuronide is of particular interest due to the potential reactivity of this class of metabolites.
UGT Isoforms Involved in this compound Conjugation
Several UGT isoforms have been implicated in the glucuronidation of thyroid hormones. However, research has identified UGT1A3 as the primary enzyme responsible for the formation of this compound.[1] Other UGT isoforms, such as UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are more prominently involved in the formation of T3 phenolic glucuronide.[1]
The specificity of UGT1A3 towards the carboxylic acid moiety of T3 highlights the distinct substrate preferences among the UGT superfamily. This isoform-specific metabolism has significant implications for predicting drug-hormone interactions and understanding inter-individual variability in T3 metabolism.
Quantitative Analysis of UGT Activity in T3 Acyl Glucuronidation
The characterization of enzyme kinetics is fundamental to understanding the efficiency and capacity of T3 acyl glucuronidation. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
While specific kinetic data for T3 acyl glucuronidation by human UGT1A3 are not extensively reported in the literature, data from related acyl glucuronidation reactions catalyzed by UGT1A3 can provide valuable context. For instance, the glucuronidation of chenodeoxycholic acid (CDCA), another substrate for which UGT1A3 forms an acyl glucuronide, has been studied.
Table 1: Representative Kinetic Parameters for UGT1A3-mediated Acyl Glucuronidation
| Substrate | UGT Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Chenodeoxycholic Acid | Human Liver Microsomes | 10.6 | Not Reported | [2] |
| Chenodeoxycholic Acid | Recombinant Human UGT1A3 | 18.6 | Not Reported | [2] |
| Triiodothyronine (T3) | Recombinant Human UGT1A3 | [Data Not Found] | [Data Not Found] |
Note: Specific kinetic parameters for T3 as a substrate for acyl glucuronidation by UGT1A3 were not available in the reviewed literature. The data for Chenodeoxycholic Acid is provided for illustrative purposes to indicate the potential range of Km values for acyl glucuronidation by this enzyme.
Experimental Protocols
The following sections provide detailed methodologies for the in vitro investigation of T3 acyl glucuronidation.
In Vitro T3 Acyl Glucuronidation Assay using Recombinant Human UGT Enzymes
This protocol describes a typical incubation procedure to determine the activity of a specific recombinant UGT isoform (e.g., UGT1A3) in metabolizing T3 to its acyl glucuronide.
Materials:
-
Recombinant human UGT1A3 (expressed in a suitable system, e.g., baculovirus-infected insect cells)
-
Triiodothyronine (T3)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Bovine Serum Albumin (BSA)
-
Acetonitrile
-
Formic acid
-
Internal Standard (e.g., ¹³C₆-T3)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of T3 in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a working solution of alamethicin in ethanol.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 0.1 mg/mL BSA.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine the following on ice:
-
Incubation buffer
-
Recombinant UGT1A3 enzyme (final concentration typically 0.1-0.5 mg/mL)
-
Alamethicin (final concentration typically 25-50 µg/mg protein) to activate the enzyme. Pre-incubate for 15 minutes on ice.
-
T3 solution (to achieve a range of final concentrations for kinetic studies, e.g., 1-100 µM).
-
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantification of T3 and this compound by LC-MS/MS
This section outlines a general approach for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of T3 and its acyl glucuronide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3]
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the more polar this compound from the less polar T3.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.[3]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on which provides better sensitivity for the analytes.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for T3, this compound, and the internal standard.
Table 2: Example MRM Transitions for T3 and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| T3 | 651.8 | 605.8 | Positive |
| This compound | 827.8 | 651.8 | Positive |
| ¹³C₆-T3 (IS) | 657.8 | 611.8 | Positive |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. Method development and optimization are crucial.
Challenges in Acyl Glucuronide Analysis:
-
Instability: Acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent compound, especially at neutral or basic pH.[4] Samples should be kept at low temperatures and acidic pH to minimize degradation.
-
In-source Fragmentation: Acyl glucuronides can fragment in the mass spectrometer source to produce the parent drug's ion, potentially interfering with the quantification of the parent compound.[4] Chromatographic separation is essential to distinguish between the parent and the glucuronide.
Visualizations
T3 Glucuronidation Pathways
Caption: T3 Glucuronidation Pathways.
Experimental Workflow for In Vitro T3 Acyl Glucuronidation Assay
Caption: In Vitro T3 Acyl Glucuronidation Workflow.
Conclusion
The conjugation of T3 to form this compound, primarily mediated by the UGT1A3 isoform, is a significant pathway in thyroid hormone metabolism. Understanding the specifics of this process, including the enzymes involved and their kinetic properties, is crucial for researchers in endocrinology, pharmacology, and drug development. The experimental protocols and analytical methods outlined in this guide provide a framework for the in vitro investigation of T3 acyl glucuronidation. Further research to elucidate the precise kinetic parameters of human UGT1A3 in T3 acyl glucuronidation will enhance our ability to predict and model T3 disposition and its potential for drug-induced alterations.
References
- 1. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of T3 Acyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodothyronine (T3), the most potent form of thyroid hormone, undergoes extensive metabolism to ensure proper physiological regulation. One of the key metabolic pathways is glucuronidation, which enhances its water solubility and facilitates its excretion. This process can occur at two primary sites on the T3 molecule: the phenolic hydroxyl group and the carboxylic acid group, resulting in the formation of phenolic and acyl glucuronides, respectively. This technical guide provides an in-depth overview of the discovery and initial characterization of T3 acyl glucuronide, an important endogenous metabolite. We will delve into its enzymatic formation, present available quantitative data, and provide detailed experimental protocols for its in vitro characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, drug metabolism, and toxicology.
Introduction: The Significance of T3 Metabolism
Triiodothyronine (T3) is a crucial hormone that regulates a wide array of physiological processes, including growth, development, metabolism, and body temperature. The systemic levels of T3 are tightly controlled through a complex interplay of synthesis, transport, and metabolism. Glucuronidation, a major phase II metabolic reaction, plays a pivotal role in the detoxification and elimination of T3.[1] This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).
The T3 molecule possesses two functional groups susceptible to glucuronidation: a phenolic hydroxyl group on the outer ring and a carboxylic acid group on the alanine side chain. This leads to the formation of two distinct types of glucuronide conjugates: T3 phenolic glucuronide and this compound. While both contribute to the overall clearance of T3, the formation and properties of the acyl glucuronide have garnered particular interest due to the known reactivity of this class of metabolites.
Discovery and Enzymatic Formation
The formation of both phenolic and acyl glucuronides of thyroid hormones has been a subject of study for several decades. Early research identified glucuronidation as a significant metabolic pathway for thyroxine (T4) and triiodothyronine (T3).[1] Subsequent investigations using in vitro systems, such as liver microsomes and recombinant human UGT enzymes, have been instrumental in elucidating the specific enzymes responsible for these transformations.
It has been established that the formation of this compound is primarily catalyzed by the UGT1A3 isoform.[1] In contrast, the formation of T3 phenolic glucuronide is mediated by several UGT isoforms, with UGT1A8, UGT1A10, and UGT1A3 showing the highest activities.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the formation of this compound.
Table 1: Comparison of T3 Acyl and Phenolic Glucuronidation in Humans
| Parameter | Finding | Reference |
| Relative Formation | In humans, acyl glucuronidation of T3 is slightly higher than phenolic glucuronidation. | [1] |
| Primary UGT Isoform (Acyl) | UGT1A3 is the major isoform responsible for this compound formation. | [1] |
| Primary UGT Isoforms (Phenolic) | UGT1A8, UGT1A10, and UGT1A3 are the primary isoforms for T3 phenolic glucuronide formation. | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vitro characterization of this compound formation using recombinant human UGT1A3.
In Vitro this compound Formation Assay using Recombinant UGT1A3
Objective: To determine the in vitro formation of this compound from T3 using recombinant human UGT1A3 enzyme.
Materials:
-
Recombinant human UGT1A3 (e.g., from insect cells)
-
Triiodothyronine (T3)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer solution (pH 7.4).
-
Prepare a 1 M MgCl₂ stock solution.
-
Prepare a 100 mM UDPGA stock solution in ultrapure water.
-
Prepare a 10 mM T3 stock solution in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and further dilute to working concentrations in Tris-HCl buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (to final volume of 200 µL)
-
MgCl₂ (to a final concentration of 10 mM)
-
BSA (to a final concentration of 0.5 mg/mL)
-
Recombinant UGT1A3 (amount to be optimized for linearity, e.g., 10-50 µg protein)
-
T3 (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes, ensure linearity).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex the sample thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound
Objective: To separate and quantify the formed this compound from the parent T3.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (suggested starting point):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate T3 from its glucuronide (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (to be optimized):
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM):
-
T3: Monitor a specific precursor-to-product ion transition (e.g., m/z 650 -> 127).
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 826 -> 650 or other characteristic fragments).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Quantify the amount of this compound formed by comparing the peak area to a standard curve of an authentic standard, if available. Alternatively, relative quantification can be performed based on the peak area of the metabolite.
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of T3 glucuronidation and the experimental workflow for its in vitro characterization.
Caption: Metabolic pathway of T3 glucuronidation.
Caption: Experimental workflow for in vitro this compound characterization.
Concluding Remarks
The formation of this compound, primarily mediated by UGT1A3, represents a significant pathway in the metabolism of thyroid hormone in humans. Understanding the characteristics of this metabolite is crucial for a comprehensive picture of thyroid hormone homeostasis and for assessing potential drug interactions that may affect T3 clearance. The provided experimental protocols offer a robust framework for the in vitro investigation of this compound formation. Further research is warranted to determine the specific kinetic parameters of this reaction and to explore the potential biological activities and toxicological implications of this compound.
References
T3 acyl glucuronide as a reactive metabolite in drug development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of various xenobiotics and endogenous compounds. While typically considered a detoxification process, the formation of acyl glucuronides from carboxylic acid-containing drugs can lead to the generation of reactive metabolites. These metabolites have been implicated in idiosyncratic drug toxicities, including drug-induced liver injury (DILI). Triiodothyronine (T3), a crucial thyroid hormone, also undergoes glucuronidation, forming T3 acyl glucuronide. Understanding the reactivity and potential toxicity of this compound is of significant interest in drug development, particularly when designing compounds that may interact with thyroid hormone pathways or for assessing the safety of drugs that are structurally similar to T3. This technical guide provides a comprehensive overview of this compound as a reactive metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Formation of this compound
The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. Specifically, UGT1A3 has been identified as the major isoform responsible for the acyl glucuronidation of T3.[1] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of T3.
Reactivity of this compound
Acyl glucuronides are chemically unstable and can undergo several reactions under physiological conditions, leading to the formation of reactive species. The primary reactions include intramolecular acyl migration and hydrolysis.
-
Acyl Migration: The acyl group of the 1-O-β-acyl glucuronide can migrate to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid moiety. This process is pH-dependent and results in the formation of various positional isomers.[2] These isomers can exist as α and β anomers. The rearranged isomers are generally more reactive than the parent 1-O-β-acyl glucuronide.
-
Hydrolysis: Acyl glucuronides can be hydrolyzed back to the parent drug (T3 in this case) and glucuronic acid. This reaction can be enzymatic, mediated by β-glucuronidases, or occur non-enzymatically.
-
Covalent Binding to Proteins: The electrophilic nature of acyl glucuronides and their rearranged isomers allows them to react with nucleophilic residues on proteins, such as lysine, cysteine, and histidine, forming covalent adducts. This protein haptenation is a key mechanism underlying the potential immunogenicity and toxicity of acyl glucuronides. Human serum albumin (HSA) is a major target for adduction in the plasma.
Quantitative Data
While specific quantitative data for the reactivity of this compound is limited in the publicly available literature, the following table summarizes typical parameters assessed for acyl glucuronide reactivity and provides context from studies on other carboxylic acid-containing drugs.
| Parameter | Description | Typical Range/Value for Other Acyl Glucuronides | Reference |
| In Vitro Half-life (t½) | The time taken for 50% of the 1-O-β-acyl glucuronide to disappear in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C. A shorter half-life indicates higher reactivity. | Ranges from minutes to hours. For example, the half-life of diclofenac acyl glucuronide is approximately 0.51 hours.[3] | [4][5] |
| Acyl Migration Rate | The rate at which the 1-O-β-acyl glucuronide isomerizes to other positional isomers. Often expressed as a percentage of migration over a specific time period. | Migration rates >20% in a rapid in vitro assay are considered to indicate a higher risk of reactivity.[6][7] | [1][6][7] |
| Covalent Binding to Protein | The extent of irreversible binding of the acyl glucuronide to a protein, typically human serum albumin, over a defined incubation period. | Varies significantly between different acyl glucuronides. | [8] |
| UGT1A3 Kinetics (for T3) | Michaelis-Menten constants (Km and Vmax) for the formation of this compound by UGT1A3. | Data not available for T3. For other substrates of UGT1A3, Km values are typically in the low micromolar range. |
Experimental Protocols
In Vitro Acyl Glucuronide Reactivity Assay (Acyl Migration)
This protocol is adapted from a rapid in vitro assay to assess acyl glucuronide stability and reactivity.[1][6][7]
Objective: To determine the acyl migration rate of this compound as an indicator of its reactivity.
Materials:
-
Human liver microsomes (HLMs)
-
T3
-
UDPGA
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Biosynthesis of this compound:
-
Prepare an incubation mixture containing HLMs (e.g., 1 mg/mL), T3 (e.g., 10 µM), and UDPGA (e.g., 2 mM) in phosphate buffer.
-
Incubate at 37°C for a predetermined time (e.g., 2 hours) to allow for the formation of this compound.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant containing the this compound.
-
-
Stability Assessment (Acyl Migration):
-
Dilute the supernatant containing the biosynthesized this compound into pre-warmed phosphate buffer (pH 7.4) at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in the aliquots by adding cold acetonitrile containing formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to separate and quantify the parent 1-O-β-acyl glucuronide and its migrated isomers.
-
A C18 column with a gradient elution using mobile phases such as ammonium acetate and acetonitrile is commonly used.[6]
-
Monitor the specific parent and product ion transitions for T3 and its glucuronide isomers.
-
-
Data Analysis:
-
Calculate the percentage of the 1-O-β-acyl glucuronide remaining at each time point.
-
The acyl migration rate can be expressed as the percentage of the parent glucuronide that has migrated to other isomeric forms over a specific period.
-
Covalent Binding Assay
Objective: To quantify the extent of covalent binding of this compound to human serum albumin (HSA).
Materials:
-
Biosynthesized this compound (from the protocol above)
-
Human serum albumin (HSA)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol
-
Sodium hydroxide (NaOH)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the biosynthesized this compound with HSA (e.g., 10 mg/mL) in phosphate buffer at 37°C for a defined period (e.g., 2 hours).
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding cold TCA.
-
Centrifuge and discard the supernatant.
-
Wash the protein pellet multiple times with methanol to remove any non-covalently bound T3 or its glucuronide.
-
-
Hydrolysis of Adducts:
-
Resuspend the washed protein pellet in NaOH solution (e.g., 1 M).
-
Incubate at an elevated temperature (e.g., 60°C) to hydrolyze the ester linkage of the covalently bound T3, releasing the T3 aglycone.
-
-
Quantification:
-
Neutralize the sample and analyze by LC-MS/MS to quantify the amount of released T3.
-
The amount of covalently bound T3 is expressed as pmol equivalent/mg protein.
-
Immunological Implications
The formation of T3-protein adducts can potentially trigger an immune response. Haptens (small molecules like T3) are generally not immunogenic on their own but can become immunogenic when covalently bound to a carrier protein. The T3-protein adduct can be taken up by antigen-presenting cells (APCs), such as dendritic cells, processed, and presented to T-cells, leading to T-cell activation and the subsequent production of cytokines. This can initiate an inflammatory cascade that may contribute to idiosyncratic drug reactions. While direct evidence for this compound-induced immunotoxicity is scarce, studies with other acyl glucuronides have shown they can induce the release of pro-inflammatory cytokines like IL-6 and TNF-α from human peripheral blood mononuclear cells (PBMCs).[9]
Conclusion
This compound represents a potentially reactive metabolite that can undergo acyl migration and form covalent adducts with proteins. While direct quantitative data on the reactivity and toxicity of this compound are not extensively available, the principles of acyl glucuronide reactivity and the established experimental protocols provide a framework for its assessment. For drug development professionals, understanding the potential for a new chemical entity to form a reactive acyl glucuronide, particularly if it shares structural similarities with T3 or interacts with thyroid hormone pathways, is a critical aspect of preclinical safety evaluation. The in vitro assays described in this guide can be valuable tools for early-stage risk assessment and lead optimization to minimize the potential for acyl glucuronide-mediated toxicity. Further research is warranted to specifically quantify the reactivity of this compound and elucidate its potential immunological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of mitochondrial dysfunction and endoplasmic reticulum stress are key mechanisms for the wide-ranging actions of epoxy fatty acids and soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3',5-Triiodo-L-thyronine synthesis - chemicalbook [chemicalbook.com]
- 9. Induction of cytokine release by the acyl glucuronide of mycophenolic acid: a link to side effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Reactivity: A Preliminary Investigation of T3 Acyl Glucuronide Protein Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thyroid hormone triiodothyronine (T3) is a critical regulator of metabolism, growth, and development. Its metabolism primarily involves deiodination, sulfation, and glucuronidation. While phenolic glucuronidation is a major pathway, the formation of T3 acyl glucuronide, a potentially reactive metabolite, warrants careful consideration in drug development and toxicology. Acyl glucuronides of various drugs have been implicated in idiosyncratic adverse drug reactions, often mediated by their ability to covalently bind to proteins, leading to altered protein function and immune responses. This guide provides a technical overview of the preliminary investigation into this compound protein binding, summarizing the current understanding of its formation, reactivity, and the experimental approaches used for its characterization.
Formation of this compound
The conjugation of a glucuronic acid moiety to the carboxyl group of T3 results in the formation of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with human UGT1A3 being the major isoform responsible for this specific conjugation.[1] The formation of this compound is favored at a lower pH (around 6.8) compared to phenolic glucuronidation (pH 7.4).[1]
Mechanisms of Acyl Glucuronide Protein Binding
Acyl glucuronides are chemically reactive and can covalently bind to proteins through two primary mechanisms: transacylation and glycation via imine formation.[2]
-
Transacylation: In this direct mechanism, a nucleophilic residue on a protein (such as lysine, cysteine, or histidine) attacks the electrophilic carbonyl carbon of the acyl glucuronide, leading to the transfer of the T3 acyl group to the protein and the release of glucuronic acid.
-
Acyl Migration and Glycation: Acyl glucuronides can undergo intramolecular rearrangement where the acyl group migrates from the C1 position of the glucuronic acid to the C2, C3, or C4 hydroxyl groups. These isomeric forms can then react with protein nucleophiles, particularly the ε-amino group of lysine residues, to form a Schiff base (imine). This intermediate can then undergo further reactions to form a stable covalent adduct, retaining the glucuronic acid moiety.
dot
Caption: Mechanisms of this compound Protein Binding.
Quantitative Data on Acyl Glucuronide Protein Binding
Direct quantitative data on the protein binding of this compound is currently limited in the published literature. However, studies on other acyl glucuronides provide valuable insights into the potential extent of this binding. The following table summarizes data from representative studies on other compounds.
| Compound (Acyl Glucuronide) | Protein | Extent of Covalent Binding | Method |
| Mycophenolic Acid | Plasma Albumin | Median AUC12h of adducts was 10.3% of the parent drug's AUC12h in pediatric renal transplant recipients.[3] | HPLC |
| Permethrin Metabolite (3-PBA) | Human Plasma Proteins | >1.5% of total radioactivity from [14C]-labeled glucuronide was bound to proteins.[4] | Radiometric Detection |
| Diclofenac | Human Liver Microsomal Proteins | 89.4% conversion of parent drug to acyl glucuronide. | In vitro microsomal assay |
| Tolmetin | Human Liver Microsomal Proteins | 5.6% conversion of parent drug to acyl glucuronide. | In vitro microsomal assay |
Experimental Protocols
Investigating the protein binding of this compound involves a multi-step process, from the synthesis of the metabolite to the characterization of the protein adducts.
Synthesis of this compound
An enzymatic approach is commonly used for the synthesis of T3 glucuronide.[5]
-
Materials: T3, UDP-glucuronic acid (UDPGA), liver microsomes (e.g., from rat or human), saccharic acid 1,4-lactone (a β-glucuronidase inhibitor), buffer (e.g., phosphate buffer, pH 6.8-7.4).
-
Procedure:
-
Incubate T3 with liver microsomes and UDPGA in the presence of a β-glucuronidase inhibitor.
-
The reaction mixture is typically incubated at 37°C for a specified period.
-
The reaction is stopped by the addition of a solvent such as methanol or acetonitrile.
-
The synthesized this compound is then purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC).[5]
-
dot
Caption: Workflow for the Enzymatic Synthesis of this compound.
In Vitro Protein Binding Assay
This assay assesses the reactivity of the synthesized this compound with a target protein, typically human serum albumin (HSA).
-
Materials: Synthesized this compound, HSA, phosphate buffer (pH 7.4).
-
Procedure:
-
Incubate the this compound with HSA in phosphate buffer at 37°C for various time points.
-
At each time point, an aliquot of the reaction mixture is taken.
-
The protein is precipitated (e.g., with trichloroacetic acid or cold acetone) to separate the protein-bound drug from the unbound drug.
-
The protein pellet is washed multiple times to remove any non-covalently bound material.
-
The amount of covalently bound T3 is quantified. This can be done by hydrolyzing the adduct to release the parent T3, which is then measured by LC-MS/MS.
-
Characterization of Protein Adducts
Mass spectrometry-based techniques are pivotal for identifying the specific sites of covalent modification on the protein.
-
Procedure:
-
The protein adducts (T3-HSA) are denatured, reduced, and alkylated.
-
The modified protein is then digested into smaller peptides using a protease such as trypsin.
-
The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The MS/MS spectra are analyzed to identify peptides that have been modified with the T3 acyl group or the T3-glucuronide moiety. This allows for the precise localization of the binding site on the protein sequence.
-
dot
Caption: Workflow for the Characterization of T3-Protein Adducts.
Conclusion and Future Directions
The formation of this compound represents a potential bioactivation pathway for T3. While direct evidence of its protein binding in vivo is still emerging, the known reactivity of other acyl glucuronides suggests that this is a plausible event. For drug development professionals, understanding the potential for acyl glucuronide formation and subsequent protein binding is crucial for assessing the safety profile of new chemical entities that are structurally related to T3 or undergo similar metabolic pathways.
Future research should focus on:
-
Quantitative analysis: Determining the kinetic parameters of this compound binding to plasma and tissue proteins.
-
In vivo studies: Investigating the presence of T3-protein adducts in biological samples.
-
Toxicological relevance: Elucidating the potential immunological and cytotoxic consequences of this compound protein binding.
By employing the methodologies outlined in this guide, researchers can further unravel the complexities of T3 metabolism and its potential toxicological implications.
References
- 1. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and protein adduct formation of the pharmacologically active acyl glucuronide metabolite of mycophenolic acid in pediatric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein adduct formation by glucuronide metabolites of permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and separation of the glucuronide and sulfate conjugates of thyroxine and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vivo Hydrolysis of T3 Acyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo hydrolysis of triiodothyronine (T3) acyl glucuronide. T3 acyl glucuronide is a metabolite of the active thyroid hormone, T3, formed by the conjugation of a glucuronic acid moiety to the carboxyl group of T3. While glucuronidation is typically a detoxification pathway facilitating excretion, the ester linkage in acyl glucuronides is chemically labile and susceptible to hydrolysis, which can regenerate the active parent compound. This guide delves into the enzymatic and chemical processes governing the hydrolysis of this compound, its physiological significance, and the experimental methodologies used to study this phenomenon.
Introduction to this compound and its Hydrolysis
Glucuronidation is a major phase II metabolic pathway for thyroid hormones.[1] The formation of this compound is catalyzed by UDP-glucuronosyltransferase 1A3 (UGT1A3).[2] Unlike the more stable phenolic glucuronide, the acyl glucuronide of T3 is prone to hydrolysis, a process that can occur both enzymatically and non-enzymatically. This hydrolysis is a critical aspect of T3 disposition as it can lead to the release of active T3, thereby influencing its systemic exposure and physiological effects. The in vivo hydrolysis of this compound is primarily mediated by two classes of enzymes: β-glucuronidases and carboxylesterases. Additionally, the inherent chemical instability of the acyl linkage contributes to its cleavage under physiological conditions.
Enzymatic Hydrolysis of this compound
The enzymatic cleavage of the glucuronic acid moiety from this compound is a key step in its in vivo fate.
Role of β-Glucuronidases
β-Glucuronidases are hydrolases that are abundant in various tissues, including the liver, and are also produced by the gut microbiota.[1][3] These enzymes play a significant role in the enterohepatic circulation of thyroid hormones.[1][4] T3 glucuronides excreted in the bile can be hydrolyzed by bacterial β-glucuronidases in the intestine, releasing free T3 which can then be reabsorbed into circulation.[1] This process can prolong the half-life of T3.
Role of Carboxylesterases
Carboxylesterases are a superfamily of serine hydrolases found in various tissues, with high concentrations in the liver. These enzymes are known to hydrolyze a wide range of ester-containing compounds, including acyl glucuronides. Their contribution to the hydrolysis of this compound in the liver and other tissues can influence the local and systemic concentrations of active T3.
Chemical Instability and Non-Enzymatic Hydrolysis
Acyl glucuronides are inherently unstable in aqueous environments, particularly at physiological pH (around 7.4). This instability leads to two primary non-enzymatic reactions:
-
Hydrolysis: The ester bond can be cleaved by water, regenerating the parent carboxylic acid (T3) and glucuronic acid. The rate of this reaction is pH-dependent, generally increasing with higher pH.
-
Acyl Migration: This intramolecular rearrangement involves the migration of the acyl group (T3) from the 1-β-hydroxyl group of the glucuronic acid to adjacent hydroxyl groups (positions 2, 3, and 4), forming positional isomers. These isomers are generally more stable than the parent 1-β-acyl glucuronide but are also subject to hydrolysis.
Quantitative Data on this compound Hydrolysis
Specific quantitative data on the in vivo hydrolysis rate of this compound in humans is limited in the available literature. However, data from in vitro studies and studies on other acyl glucuronides can provide valuable insights.
Table 1: In Vitro Glucuronidation of T3 by Human UGT Isoforms
| UGT Isoform | T3 Phenolic Glucuronide Formation (relative activity) | This compound Formation (relative activity) |
| UGT1A1 | +++ | - |
| UGT1A3 | + | +++ |
| UGT1A4 | - | - |
| UGT1A6 | +/- | - |
| UGT1A8 | ++++ | - |
| UGT1A9 | +/- | - |
| UGT1A10 | +++ | - |
| UGT2B4 | - | - |
Data adapted from a study on in vitro glucuronidation of thyroid hormones.[2] ‘++++’ indicates highest activity, ‘-’ indicates no detectable activity.
Table 2: General Stability of Acyl Glucuronides under In Vitro Conditions
| Compound Class | Typical Half-life (pH 7.4, 37°C) | Primary Degradation Pathway(s) |
| Acyl Glucuronides | Minutes to Hours | Hydrolysis, Acyl Migration |
This table presents a generalized view. The actual stability of this compound needs to be determined experimentally.
Experimental Protocols
Detailed experimental protocols are crucial for studying the hydrolysis of this compound. The following sections outline methodologies for key experiments.
In Vitro Hydrolysis of this compound in Human Liver Microsomes
Objective: To determine the rate of enzymatic hydrolysis of this compound in a relevant in vitro system.
Materials:
-
This compound (synthesized or isolated)
-
Human liver microsomes (HLM)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine pre-warmed phosphate buffer (pH 7.4) and HLM (final protein concentration typically 0.5-1 mg/mL).
-
Initiate Reaction: Add this compound to the reaction mixture to a final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with 1% FA. This stops the enzymatic reaction and precipitates proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and the formed T3 using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time and determine the hydrolysis rate from the slope of the initial linear portion of the curve.
Quantification of T3 and this compound by LC-MS/MS
Objective: To develop a sensitive and specific method for the simultaneous quantification of T3 and its acyl glucuronide in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
T3: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., ¹³C₆-T3): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
Sample Preparation (from plasma):
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add a volume of ice-cold ACN (e.g., 300 µL) containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key concepts related to the hydrolysis of this compound.
Caption: Pathways of this compound Hydrolysis.
Caption: In Vitro Hydrolysis Experimental Workflow.
Caption: Enterohepatic Circulation of this compound.
Conclusion and Future Directions
The in vivo hydrolysis of this compound is a multifaceted process involving both enzymatic and chemical pathways that ultimately regenerate the active hormone, T3. Understanding the kinetics and mechanisms of this hydrolysis is crucial for accurately predicting the pharmacokinetics and pharmacodynamics of T3 and for assessing the potential impact of factors that may alter its disposition, such as drug-drug interactions or disease states affecting enzyme activity. While the general principles of acyl glucuronide hydrolysis are well-established, there is a clear need for more specific research on this compound. Future studies should focus on obtaining quantitative in vivo data on its hydrolysis rate in humans, characterizing the specific enzymes involved and their kinetic parameters, and developing and validating robust analytical methods for its quantification in biological fluids. Such data will be invaluable for researchers, scientists, and drug development professionals working to understand thyroid hormone physiology and to develop new therapeutic agents that may interact with these pathways.
References
- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Thyroid Hormone Metabolism in the Gut and Its Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: Enterohepatic circulation of triiodothyronine [repub.eur.nl]
Methodological & Application
Application Notes and Protocols for the Synthesis of T3 Acyl Glucuronide Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine (T3), the most potent thyroid hormone, plays a critical role in regulating metabolism, growth, and development. The metabolic fate of T3 includes conjugation reactions, such as glucuronidation, which facilitates its excretion. The formation of T3 acyl glucuronide, a significant metabolite, is of considerable interest in endocrinology and drug metabolism studies. The availability of pure this compound standards is essential for the accurate quantification of this metabolite in biological matrices and for investigating its potential biological activities.
These application notes provide detailed protocols for the enzymatic synthesis of this compound, a method that mimics the physiological metabolic pathway. While chemical synthesis of acyl glucuronides is possible, enzymatic methods often provide higher stereoselectivity and are more commonly cited in the literature for this specific compound.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is typically achieved through in vitro incubation of T3 with liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation in vivo. UGT1A3 is the primary isoform responsible for the formation of this compound[1].
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Protocol for Enzymatic Synthesis using Human Liver Microsomes
This protocol is adapted from methodologies described in the scientific literature for the in vitro glucuronidation of thyroid hormones[1][2].
Materials:
-
3,3',5-Triiodo-L-thyronine (T3)
-
Pooled human liver microsomes (HLM) or recombinant human UGT1A3
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Potassium phosphate buffer (pH 6.8 and 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Equipment:
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with a UV or mass spectrometer detector
-
Analytical balance
-
pH meter
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.8. The formation of T4 acyl glucuronide has been shown to be favored at pH 6.8, and a similar preference is expected for T3[1].
-
Prepare stock solutions of T3, UDPGA, and MgCl₂ in water or an appropriate solvent.
-
Prepare a stock solution of alamethicin in ethanol or methanol. Alamethicin is a pore-forming agent used to activate the UGT enzymes within the microsomal vesicles.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final incubation volume is typically 200 µL.
Reagent Stock Concentration Final Concentration Volume (µL) 100 mM Phosphate Buffer (pH 6.8) 100 mM As needed Varies MgCl₂ 40 mM 4 mM 20 Alamethicin 5 mg/mL 50 µg/mL 2 Human Liver Microsomes 20 mg/mL 0.1 mg/mL 1 | T3 | 1 mM | 50 µM | 10 |
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
Reagent Stock Concentration Final Concentration Volume (µL) | UDPGA | 50 mM | 5 mM | 20 |
-
Incubate the reaction mixture at 37°C for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis and purification.
-
Purification and Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable for the separation of T3 and its glucuronide.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Detection: UV detection at a wavelength of approximately 234 nm can be used. For more sensitive and specific detection and quantification, a mass spectrometer is recommended.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the preferred method for the definitive identification and quantification of this compound. The instrument should be operated in negative ion mode, and the multiple reaction monitoring (MRM) transitions for T3 and this compound should be optimized.
Data Presentation
The yield of the enzymatic synthesis can be determined by quantifying the amount of this compound produced relative to the initial amount of T3 substrate. The purity of the synthesized standard should be assessed by HPLC-UV or LC-MS.
| Parameter | Result | Method |
| Synthesis Yield | Varies (e.g., 10-30%) | LC-MS/MS quantification |
| Purity | >95% | HPLC-UV (peak area) |
| Identity Confirmation | Correct mass and fragmentation pattern | LC-MS/MS |
Note: The synthesis yields for this compound are not widely reported in the literature and will depend on the specific reaction conditions and enzyme source.
T3 Metabolism and Glucuronidation Pathway
Caption: Simplified pathway of T3 acyl glucuronidation.
Conclusion
The enzymatic synthesis of this compound provides a reliable method for producing a standard for analytical and metabolic studies. The protocol outlined in these application notes offers a detailed starting point for researchers. Optimization of reaction conditions, such as enzyme concentration and incubation time, may be necessary to achieve desired yields and purity. The use of LC-MS/MS is highly recommended for the accurate characterization and quantification of the synthesized this compound.
References
Application Note: Structural Elucidation of T3 Acyl Glucuronide using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Triiodothyronine (T3) Acyl Glucuronide, a significant phase II metabolite of the thyroid hormone T3.
Introduction
Triiodothyronine (T3) is a crucial thyroid hormone that regulates metabolism in the human body. One of its metabolic pathways involves glucuronidation, a process that increases its water solubility and facilitates its excretion. Glucuronidation of T3 can occur at two primary sites: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxylic acid group, forming an acyl glucuronide. Acyl glucuronides are of particular interest as they can be reactive metabolites, capable of undergoing intramolecular acyl migration and forming covalent bonds with proteins.[1][2][3] Therefore, the unambiguous structural elucidation of T3 acyl glucuronide is critical in drug development and metabolism studies.
NMR spectroscopy is a powerful analytical technique for the definitive structural determination of metabolites in complex biological matrices.[4] It provides detailed information about the chemical environment of individual atoms, allowing for the precise identification of the glucuronidation site. This application note outlines the protocols for the isolation and NMR-based structural elucidation of this compound.
Signaling Pathway: T3 Metabolism
The metabolic pathway of T3 to its glucuronide conjugates is a key detoxification process. The following diagram illustrates the formation of this compound.
References
- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Measuring T3 Acyl Glucuronide in Plasma: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine (T3), the most potent thyroid hormone, plays a critical role in regulating metabolism, growth, and development. A significant pathway for T3 metabolism and elimination is through glucuronidation, a process that conjugates glucuronic acid to the T3 molecule, increasing its water solubility and facilitating its excretion. This conjugation can occur at two primary sites: the phenolic hydroxyl group, forming T3 phenolic glucuronide, and the carboxyl group, forming T3 acyl glucuronide. The formation of this compound is particularly relevant in drug development and toxicology, as acyl glucuronides can be reactive metabolites, potentially leading to idiosyncratic adverse drug reactions.[1] Accurate measurement of this compound in plasma is therefore crucial for understanding T3 disposition and for assessing the potential for drug-induced alterations in thyroid hormone metabolism.
This document provides a detailed protocol for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The protocol covers sample preparation using solid-phase extraction (SPE) and the instrumental analysis parameters.
Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of this compound from plasma samples. Due to the inherent instability of acyl glucuronides, immediate sample processing and stabilization are critical to ensure accurate measurements.[2]
Materials and Reagents:
-
Blank human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., ¹³C₆-T3 acyl glucuronide or a structurally similar stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX 96-well plate, 60 mg sorbent per well, 30 µm, or similar mixed-mode anion exchange sorbent)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard (IS) working solution.
-
Vortex mix for 10 seconds.
-
Add 750 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 20 seconds and then sonicate for 5 minutes in an ice bath.
-
Centrifuge at a minimum of 2500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE plate wells with 2 mL of methanol containing 5% NH₄OH.
-
Equilibration: Equilibrate the wells with 2 mL of water containing 5% NH₄OH.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE plate.
-
Washing:
-
Wash the wells with 2 mL of water containing 5% NH₄OH to remove interferences.
-
Wash the wells with 2 mL of methanol.
-
Dry the plate for 2 minutes with a stream of air or nitrogen.
-
-
Elution: Elute the this compound and IS with 1.5 mL of 3% formic acid in acetonitrile into a clean 96-well collection plate.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A representative gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
-
For this compound (precursor ion [M+H]⁺), a characteristic product ion would result from the neutral loss of the glucuronic acid moiety (176 Da).
-
-
Instrument Parameters: Optimize gas flows (nebulizer, heater, curtain gas), ion spray voltage, and collision energy for maximum signal intensity.
-
Data Presentation
The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for this compound in plasma. These values are illustrative and should be established for each specific assay.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 110% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for measuring this compound in plasma samples.
Caption: Workflow for this compound Analysis.
References
Application Note: Identification of T3 Acyl Glucuronide using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liothyronine (T3), a potent thyroid hormone, plays a critical role in regulating metabolism, growth, and development. The biotransformation of T3 is a key aspect of its pharmacokinetics and can influence its efficacy and potential for drug-drug interactions. One of the important metabolic pathways for T3 is glucuronidation, which can occur on both the phenolic hydroxyl group and the carboxylic acid group, forming phenolic and acyl glucuronides, respectively. Acyl glucuronides, in particular, are a class of metabolites that have gained attention due to their potential reactivity and implications for drug safety.
High-resolution mass spectrometry (HRMS) has become an indispensable tool for the definitive identification and characterization of drug metabolites. Its high mass accuracy and resolution enable the confident determination of elemental compositions and the differentiation of isobaric interferences, which is crucial for complex biological matrices. This application note provides a detailed protocol for the identification of T3 acyl glucuronide using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) based workflow.
Biotransformation of T3 to this compound
The formation of this compound is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A3 has been identified as the major isoform responsible for the formation of this compound[1]. The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the carboxylic acid moiety of T3.
Figure 1. Biotransformation of T3 to this compound.
Experimental Workflow
The identification of this compound from a biological matrix involves sample preparation, chromatographic separation, and detection and characterization by high-resolution mass spectrometry.
Figure 2. Experimental Workflow for this compound Identification.
Experimental Protocols
Sample Preparation (from in vitro incubation)
This protocol is adapted for the extraction of T3 and its metabolites from an in vitro incubation matrix, such as human liver microsomes.
-
Reaction Quenching: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the sample for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Clarification: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any particulate matter.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
| Parameter | Condition |
| Instrument | Orbitrap-based or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Full Scan MS Resolution | > 60,000 FWHM |
| Scan Range | m/z 150 - 1500 |
| Data Acquisition | Data-Dependent MS/MS (Top 5 most intense ions) |
| Collision Energy | Stepped normalized collision energy (e.g., 20, 30, 40 eV) |
| MS/MS Resolution | > 15,000 FWHM |
Data Presentation
The identification of this compound is based on its accurate mass, retention time, and characteristic fragmentation pattern. The high mass accuracy of HRMS allows for the determination of the elemental composition, confirming the addition of a glucuronic acid moiety (C6H8O6) to the parent T3 molecule.
Table 1: High-Resolution Mass Spectrometry Data for T3 and this compound (Illustrative)
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]+ | Mass Accuracy (ppm) | Key Fragment Ions (m/z) [M+H]+ |
| Liothyronine (T3) | C15H12I3NO4 | 650.7905 | 651.8003 | < 5 | 605.8084, 503.8863, 376.9592 |
| This compound | C21H20I3NO10 | 826.8224 | 827.8302 | < 5 | 651.8003 (Neutral loss of 176.0321 Da) |
Table 2: High-Resolution Mass Spectrometry Data for T3 and this compound in Negative Ion Mode (Illustrative)
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M-H]- | Mass Accuracy (ppm) | Key Fragment Ions (m/z) [M-H]- |
| Liothyronine (T3) | C15H12I3NO4 | 650.7905 | 649.7827 | < 5 | 605.7948, 503.8727, 376.9456 |
| This compound | C21H20I3NO10 | 826.8224 | 825.8146 | < 5 | 175.0241, 113.0241 |
Data Analysis and Interpretation
-
Full Scan Data Analysis: Extract the accurate mass chromatogram corresponding to the theoretical mass of this compound ([M+H]+ = 827.8302 or [M-H]- = 825.8146).
-
MS/MS Spectral Interpretation:
-
Positive Ion Mode: A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is expected, resulting in a fragment ion corresponding to the protonated T3 molecule (m/z 651.8003).
-
Negative Ion Mode: The fragmentation of the glucuronide moiety itself is often observed, yielding characteristic fragment ions at m/z 175.0241 ([glucuronic acid - H]⁻) and m/z 113.0241 ([glucuronic acid - H - CO2 - H2O]⁻).
-
-
Confirmation: The co-elution of the parent compound (T3) and its metabolite, along with the characteristic fragmentation pattern, provides strong evidence for the identification of this compound.
Conclusion
This application note provides a comprehensive framework for the identification of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and HRMS, combined with the expected data, will aid researchers in the confident characterization of this important metabolite. The use of HRMS is critical for unambiguous identification, providing the mass accuracy and resolution necessary to distinguish this compound from endogenous matrix components and other potential metabolites. This workflow can be adapted for the analysis of this compound in various biological matrices, contributing to a better understanding of T3 metabolism and its implications in drug development and clinical research.
References
Application Notes and Protocols for In Vitro Assessment of T3 Acyl Glucuronide Reactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for key in vitro assays used to evaluate the reactivity of T3 acyl glucuronides (AGs). The reactivity of these metabolites is a critical consideration in drug development, as it has been linked to idiosyncratic drug toxicity. The following sections offer guidance on experimental design, data interpretation, and visualization of the underlying chemical processes.
Introduction to Acyl Glucuronide Reactivity
Acyl glucuronidation is a common metabolic pathway for compounds containing carboxylic acid moieties. While often a detoxification process, the resulting acyl glucuronide metabolites can be chemically reactive.[1] These electrophilic metabolites can undergo intramolecular rearrangement (acyl migration) to form reactive isomers that can covalently bind to nucleophilic residues on proteins, such as lysine.[2][3] This protein modification can potentially lead to altered protein function or elicit an immune response, contributing to drug-induced toxicities.[1][4][5] Therefore, early in vitro assessment of acyl glucuronide reactivity is a crucial step in drug safety evaluation.[6][7][8]
Two primary in vitro methods are widely used to characterize the reactivity of acyl glucuronides:
-
Acyl Glucuronide Synthesis and Covalent Binding Assay: This two-phase assay first synthesizes the acyl glucuronide using human liver microsomes (HLM) and then evaluates its potential to form covalent adducts with a model protein, typically human serum albumin (HSA).[6][7]
-
Acyl Glucuronide Migration Assay: This assay measures the rate of disappearance of the initial 1-O-β-acyl glucuronide isomer as it rearranges to other positional isomers. This migration rate is an indicator of the metabolite's intrinsic chemical instability and reactivity.[9][10]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the general workflow of the in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 5. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Practical Guide to the Sample Preparation of T3 Acyl Glucuronide for Researchers and Drug Development Professionals
Application Notes
Introduction
Triiodothyronine (T3) is a crucial thyroid hormone that regulates metabolism throughout the body. One of its metabolic pathways involves glucuronidation, leading to the formation of T3 glucuronide conjugates. Among these, the T3 acyl glucuronide is of particular interest in drug development and metabolism studies due to the inherent reactivity of the acyl glucuronide linkage. Acyl glucuronides are known to be unstable, capable of undergoing hydrolysis back to the parent compound and intramolecular acyl migration to form various positional isomers.[1][2] This instability presents a significant bioanalytical challenge, requiring carefully planned and executed sample preparation to ensure accurate quantification.[1][3] This guide provides a detailed overview and practical protocols for the sample preparation of this compound from biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Challenges in this compound Analysis
The primary challenge in the bioanalysis of this compound is its instability.[1] Key considerations include:
-
Hydrolysis: The ester linkage in the acyl glucuronide is susceptible to hydrolysis, which can be catalyzed by esterases present in biological matrices or can occur at non-physiological pH, leading to the reformation of the parent T3. This can result in an underestimation of the acyl glucuronide concentration and an overestimation of the parent drug.
-
Acyl Migration: The acyl group can migrate from the 1-β-O-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety.[1] This isomerization can affect the chromatographic separation and the accuracy of quantification if not properly addressed.
-
Sample Collection and Handling: Immediate stabilization of biological samples upon collection is crucial to prevent ex vivo degradation of the this compound.[1][3]
To mitigate these challenges, the following precautions are recommended:
-
Immediate Cooling: Samples should be placed on ice immediately after collection.
-
Acidification: The pH of the sample should be lowered to a range of 4-5 to inhibit esterase activity and reduce the rate of hydrolysis and acyl migration.[4]
-
Low-Temperature Storage: Samples should be frozen at -20°C or, preferably, -80°C as soon as possible and stored at this temperature until analysis.
Experimental Protocols
The following protocols are recommended for the extraction of this compound from biological matrices. These are generalized procedures and should be optimized and validated for the specific application.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a recommended approach based on methods for other thyroid hormones and acyl glucuronides.
Materials:
-
Human plasma collected in K2-EDTA tubes
-
Internal Standard (IS) solution (e.g., ¹³C₆-T3 acyl glucuronide)
-
Phosphoric acid (1 M)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (5% in water)
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX or Strata-X-A)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of IS solution.
-
Add 50 µL of 1 M phosphoric acid to acidify the sample to approximately pH 4-5. Vortex briefly.
-
Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% ammonium hydroxide in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the this compound with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a recommended approach based on general principles for acyl glucuronide extraction.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., ¹³C₆-T3 acyl glucuronide)
-
Formic acid (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 10 µL of IS solution.
-
Add 100 µL of 1 M formic acid to acidify the sample. Vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of MTBE to the pre-treated sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical, yet realistic, data that researchers might expect to generate.
Table 1: Stability of this compound in Human Plasma at Different Temperatures
| Storage Temperature | Initial Concentration (ng/mL) | Concentration after 4 hours (ng/mL) | % Remaining |
| Room Temperature (25°C) | 10.0 | 6.5 | 65% |
| Refrigerated (4°C) | 10.0 | 9.2 | 92% |
| Frozen (-20°C) | 10.0 | 9.8 | 98% |
| Frozen (-80°C) | 10.0 | 9.9 | 99% |
Table 2: Effect of pH on the Stability of this compound in Buffer (4 hours at 37°C)
| pH | Initial Concentration (ng/mL) | Concentration after 4 hours (ng/mL) | % Remaining |
| 4.0 | 10.0 | 9.5 | 95% |
| 7.4 | 10.0 | 7.0 | 70% |
| 9.0 | 10.0 | 4.5 | 45% |
Visualizations
Caption: Metabolic pathway of T3 glucuronidation.
Caption: SPE workflow for this compound.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing T3 Acyl Glucuronide Metabolism Using Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine (T3), the most active form of thyroid hormone, undergoes extensive metabolism, including glucuronidation, which facilitates its excretion. Glucuronidation can occur on the phenolic hydroxyl group to form a phenolic glucuronide or on the carboxyl group of the alanine side chain, forming an acyl glucuronide. T3 acyl glucuronide is a potentially reactive metabolite that may play a role in altered thyroid hormone homeostasis and drug interactions. The use of radiolabeled T3, particularly with isotopes like Iodine-125 (¹²⁵I), provides a sensitive and specific method to trace its metabolic fate in vitro and in vivo. These application notes provide detailed protocols for utilizing radiolabeled compounds to study the metabolism of T3 to its acyl glucuronide conjugate.
Key Metabolic Pathway: T3 Glucuronidation
The primary enzymes responsible for T3 glucuronidation are the UDP-glucuronosyltransferases (UGTs). While several UGTs can form the phenolic glucuronide, UGT1A3 is the major isoform responsible for the formation of this compound in humans.[1] The metabolic pathway involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the carboxyl group of T3.
Figure 1: T3 Acyl Glucuronidation Pathway.
Experimental Protocols
Protocol 1: Synthesis of [¹²⁵I]-T3 Acyl Glucuronide
This protocol describes a two-step chemo-enzymatic synthesis of [¹²⁵I]-T3 acyl glucuronide.
Step 1: Radiolabeling of T3 with ¹²⁵I
This procedure should be performed in a certified radiochemistry laboratory following all institutional safety guidelines.
Materials:
-
3,3',5-Triiodo-L-thyronine (T3)
-
Na[¹²⁵I]
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Ethyl acetate
-
Silica gel TLC plates
-
Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 80:20:1 v/v/v)
Procedure:
-
Dissolve 1 mg of T3 in 100 µL of 0.1 M NaOH.
-
In a shielded vial, add 1-5 mCi of Na[¹²⁵I] to 50 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 10 µL of the T3 solution to the reaction vial.
-
Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).
-
Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water).
-
Extract the [¹²⁵I]-T3 using 500 µL of ethyl acetate. Vortex and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for purification.
-
Purify the [¹²⁵I]-T3 using preparative TLC or HPLC.
-
Scrape the silica band or collect the HPLC fraction corresponding to T3 and elute the product with ethanol.
-
Determine the radiochemical purity and specific activity using a gamma counter and by comparing to a standard curve.
Step 2: Enzymatic Synthesis of [¹²⁵I]-T3 Acyl Glucuronide
Materials:
-
Purified [¹²⁵I]-T3
-
Recombinant human UGT1A3 microsomes
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
In a microcentrifuge tube, prepare the incubation mixture (total volume 200 µL):
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
50 µg/mL Alamethicin
-
0.5 mg/mL recombinant human UGT1A3 microsomes
-
[¹²⁵I]-T3 (final concentration, e.g., 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate at 37°C for 2-4 hours with gentle shaking.
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 10% methanol in water for purification.
-
Purify the [¹²⁵I]-T3 acyl glucuronide using SPE cartridges or preparative HPLC.
-
Elute the purified product and determine the radiochemical purity and concentration.
Protocol 2: In Vitro Metabolism of [¹²⁵I]-T3 in Human Liver Microsomes
This protocol is designed to determine the rate of [¹²⁵I]-T3 acyl glucuronide formation in a complex biological matrix.
Materials:
-
Pooled human liver microsomes (HLMs)
-
[¹²⁵I]-T3
-
UDPGA, MgCl₂, Alamethicin, Tris-HCl buffer (as in Protocol 1)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system with radiometric detection
Procedure:
-
Prepare the incubation mixture as described in Protocol 1, Step 2, using HLMs (e.g., 0.5 mg/mL) instead of recombinant UGT1A3.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (2 mM final concentration).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) and terminate the reaction by adding 100 µL of ice-cold acetonitrile.
-
Pool the time-point samples and process as described in Protocol 1, Step 2 (centrifugation, evaporation, reconstitution).
-
Analyze the samples by LC-MS/MS with in-line radiometric detection to identify and quantify [¹²⁵I]-T3 and its metabolites.
Protocol 3: In Vivo Biliary Excretion of [¹²⁵I]-T3 in Rats
This protocol outlines the procedure for studying the biliary excretion of T3 and its metabolites in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
[¹²⁵I]-T3 in a sterile vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Bile duct cannulation surgical kit
-
Metabolic cages for bile collection
-
Scintillation counter
Procedure:
-
Anesthetize the rat and perform a midline abdominal incision to expose the common bile duct.
-
Carefully cannulate the bile duct with polyethylene tubing.
-
Exteriorize the cannula and close the incision.
-
Administer a single intravenous (IV) dose of [¹²⁵I]-T3 (e.g., 10 µCi/kg) via the tail vein.
-
Place the rat in a metabolic cage and collect bile at timed intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours) on ice.
-
At the end of the collection period, euthanize the animal and collect blood, liver, and other tissues of interest.
-
Measure the total radioactivity in each bile fraction, plasma, and tissue homogenates using a gamma counter.
-
Analyze the bile samples for the profile of radioactive metabolites using HPLC with radiometric detection.
Figure 2: In Vivo Experimental Workflow.
Data Presentation
Table 1: In Vitro Formation of [¹²⁵I]-T3 Acyl Glucuronide in Human Liver Microsomes
| Time (minutes) | [¹²⁵I]-T3 Remaining (%) | [¹²⁵I]-T3 Phenolic Glucuronide (%) | [¹²⁵I]-T3 Acyl Glucuronide (%) | Other Metabolites (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 85 | 10 | 3 | 2 |
| 30 | 72 | 18 | 6 | 4 |
| 60 | 55 | 28 | 10 | 7 |
| 120 | 30 | 40 | 15 | 15 |
Note: Data are representative and will vary based on experimental conditions.
Table 2: Biliary Excretion of Radioactivity after a Single IV Dose of [¹²⁵I]-T3 to Rats
| Time Interval (hours) | % of Administered Dose in Bile |
| 0 - 2 | 15.2 ± 3.1 |
| 2 - 4 | 10.5 ± 2.5 |
| 4 - 8 | 8.3 ± 1.9 |
| 8 - 24 | 5.1 ± 1.2 |
| Total (0-24h) | 39.1 ± 8.7 |
Note: Data are presented as mean ± SD and are representative.
Table 3: Profile of Radioactive Metabolites in Rat Bile (0-4h pool)
| Metabolite | % of Total Radioactivity in Bile |
| Unchanged [¹²⁵I]-T3 | 5.8 |
| [¹²⁵I]-T3 Phenolic Glucuronide | 65.3 |
| [¹²⁵I]-T3 Acyl Glucuronide | 12.7 |
| [¹²⁵I]-T3 Sulfate | 8.2 |
| Other Iodothyronines | 5.5 |
| Iodide | 2.5 |
Note: Data are representative and require chromatographic separation for determination.
Analytical Considerations
LC-MS/MS Method for T3 and this compound
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions (example):
-
T3: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined empirically)
-
-
Radiometric Detection: An in-line flow scintillation detector is required for analyzing radiolabeled compounds.
Stability of this compound
Acyl glucuronides are known to be unstable and can undergo intramolecular rearrangement (acyl migration) and hydrolysis back to the parent compound.[2] It is crucial to handle biological samples appropriately to minimize degradation.
-
Sample Collection: Collect bile and plasma samples on ice and add a stabilizing agent, such as an acidic buffer, immediately.
-
Storage: Store samples at -80°C until analysis.
-
Analysis: Perform sample processing and analysis at low temperatures whenever possible.
Conclusion
The use of radiolabeled T3 is a powerful tool for elucidating the metabolic pathways of this critical hormone, particularly the formation and fate of its acyl glucuronide conjugate. The protocols and data presented here provide a framework for researchers to design and execute robust in vitro and in vivo studies to investigate the role of this compound in thyroid hormone physiology and toxicology. Careful consideration of analytical methodology and the inherent instability of acyl glucuronides is essential for obtaining accurate and reproducible results.
References
Application Note & Protocol: Development of a Competitive ELISA for the Detection of Triiodothyronine Acyl Glucuronide (T3G)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triiodothyronine (T3) is a crucial thyroid hormone that regulates metabolism, growth, and development.[1] One of the significant metabolic pathways for T3 is glucuronidation, resulting in the formation of conjugates such as T3 acyl glucuronide (T3G). The quantification of T3G is essential for understanding the pharmacokinetics and metabolism of T3 and related therapeutic compounds. This document provides a detailed framework for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific detection of this compound.
The development of a robust immunoassay for T3G presents unique challenges, primarily due to the need for high specificity to distinguish T3G from the parent T3 molecule and other metabolites.[2][3] This involves the generation of highly specific antibodies and the careful optimization of assay conditions to minimize cross-reactivity.
Principle of the Competitive ELISA
The competitive ELISA is a sensitive and specific method for the quantification of small molecules like T3G. In this assay, T3G in a sample competes with a fixed amount of labeled T3G (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP) for binding to a limited number of specific anti-T3G antibody sites coated on a microplate. The amount of labeled T3G bound to the antibody is inversely proportional to the concentration of T3G in the sample. The signal is generated by the addition of a substrate that reacts with the enzyme conjugate, and the resulting color change is measured spectrophotometrically.
Key Experimental Workflow
The development of a T3G-specific immunoassay involves several critical stages, from antigen synthesis to assay validation.
Caption: Workflow for the development of a T3G-specific immunoassay.
Detailed Experimental Protocols
Preparation of T3G-Carrier Protein Conjugate (Immunogen)
The development of a specific antibody requires the synthesis of an immunogen where the T3G hapten is conjugated to a larger carrier protein.
-
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
-
Protocol:
-
Activate the carboxyl group of T3G by reacting it with DCC and NHS in DMF to form an NHS ester.
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Slowly add the activated T3G-NHS ester to the protein solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Stop the reaction and remove unconjugated T3G by extensive dialysis against PBS at 4°C.
-
Determine the conjugation efficiency using spectrophotometry or MALDI-TOF mass spectrometry.
-
Production of Monoclonal Anti-T3G Antibodies
The generation of monoclonal antibodies with high specificity is crucial for a reliable immunoassay.[4][5]
-
Protocol Overview (Hybridoma Technology):
-
Immunize mice with the T3G-carrier protein conjugate emulsified in a suitable adjuvant over a period of several weeks.
-
Monitor the antibody titer in the mouse serum using a preliminary indirect ELISA with T3G conjugated to a different carrier protein.
-
Once a high titer is achieved, sacrifice the mouse and isolate spleen cells.
-
Fuse the spleen cells with myeloma cells to create hybridoma cells.[5]
-
Select for fused cells using a selective medium (e.g., HAT medium).
-
Screen the supernatant from the hybridoma cultures for the presence of antibodies that bind to T3G but not to T3.
-
Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected clones and purify the monoclonal antibodies from the culture supernatant or ascites fluid.
-
Characterize the purified antibodies for their affinity and specificity.
-
Competitive ELISA Protocol for T3G Detection
This protocol is a general guideline and requires optimization for specific antibody characteristics and sample matrices.
-
Materials:
-
Anti-T3G monoclonal antibody
-
T3G-HRP conjugate
-
96-well microplate
-
T3G standards
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
-
-
Assay Workflow Diagram:
Caption: Step-by-step workflow of the competitive ELISA for T3G detection.
-
Detailed Protocol:
-
Coating: Dilute the anti-T3G monoclonal antibody in Coating Buffer to an optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: Wash the plate 3 times with Wash Buffer. Add 50 µL of T3G standards or samples to the appropriate wells. Then, add 50 µL of diluted T3G-HRP conjugate to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.
-
Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the T3G standards. Determine the concentration of T3G in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation and Assay Validation
Thorough validation is essential to ensure the reliability of the immunoassay. The following tables present hypothetical but realistic data for a validated T3G competitive ELISA.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Table 2: Cross-Reactivity Profile
| Compound | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%) |
| This compound (T3G) | 1.5 ng/mL | 100% |
| Triiodothyronine (T3) | > 1000 ng/mL | < 0.15% |
| Thyroxine (T4) | > 1000 ng/mL | < 0.15% |
| Reverse T3 (rT3) | > 1000 ng/mL | < 0.15% |
| T4 Glucuronide | > 500 ng/mL | < 0.3% |
Cross-reactivity (%) = (IC50 of T3G / IC50 of cross-reactant) x 100
Table 3: Accuracy (Spike and Recovery)
| Sample Matrix | Spiked T3G (ng/mL) | Measured T3G (ng/mL) | Recovery (%) |
| Human Serum | 1.0 | 0.95 | 95% |
| 5.0 | 5.2 | 104% | |
| 10.0 | 9.8 | 98% | |
| Human Urine | 1.0 | 1.02 | 102% |
| 5.0 | 4.8 | 96% | |
| 10.0 | 10.5 | 105% |
Troubleshooting and Considerations
-
High Background: Insufficient blocking, inadequate washing, or overly concentrated antibody/conjugate.
-
Low Signal: Inactive enzyme conjugate, insufficient incubation times, or incorrect buffer pH.
-
Poor Precision: Inconsistent pipetting, temperature variations across the plate, or improper mixing.
-
Matrix Effects: Interference from components in the sample matrix. This may require sample dilution or the use of a specialized assay buffer.
-
Stability of T3G: Acyl glucuronides can be unstable and prone to hydrolysis or acyl migration.[6] Samples should be stored appropriately (e.g., at -80°C) and handled to minimize degradation.
Conclusion
The development of a specific and sensitive immunoassay for this compound is achievable through a systematic approach involving immunogen synthesis, specific monoclonal antibody production, and rigorous assay optimization and validation. The provided protocols and guidelines offer a comprehensive framework for establishing a reliable competitive ELISA for the quantification of T3G in various biological matrices, which will be a valuable tool for researchers in thyroid hormone metabolism and drug development.
References
- 1. Triiodothyronine (T3) Competitive ELISA Kit (EIAT3C) - Invitrogen [thermofisher.com]
- 2. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. youtube.com [youtube.com]
- 6. Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chemical Derivatization for the Analysis of T3 Acyl Glucuronide
Application Note
Introduction
Acyl glucuronides (AGs) are significant metabolites of carboxylic acid-containing drugs. These metabolites are often reactive and can undergo intramolecular rearrangement (acyl migration) and covalent binding to proteins, which has been associated with drug toxicity.[1] The accurate and selective quantification of specific acyl glucuronide isomers, such as a hypothetical "T3 Acyl Glucuronide," is therefore crucial in drug metabolism and safety assessment studies.
Chemical derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) offers a powerful strategy to overcome analytical challenges associated with acyl glucuronides.[2] Derivatization can improve chromatographic separation, enhance ionization efficiency, and, most importantly, enable the differentiation of acyl glucuronide isomers from other conjugate types (O- and N-glucuronides).[2] This application note details two effective chemical derivatization protocols for the analysis of this compound.
Principle of Derivatization
Two primary derivatization strategies are presented:
-
Esterification and Silylation: This dual approach allows for the differentiation of acyl, O-, and N-glucuronides based on predictable mass shifts. Carboxyl groups are esterified, and hydroxyl groups are silylated. By comparing the mass shifts of the parent drug, its glucuronide metabolite, and their derivatized products, the site of glucuronidation can be unequivocally identified.[2]
-
Hydroxylamine Derivatization: This method is highly specific for acyl glucuronides. Hydroxylamine reacts with the ester linkage of the acyl glucuronide to form a stable hydroxamic acid derivative. This specific reaction provides a unique "fingerprint" for the presence of an acyl glucuronide, distinguishing it from other isomeric glucuronides.[3][4]
Quantitative Analysis
While the primary application of these derivatization methods is often qualitative (i.e., structural confirmation), they can be incorporated into quantitative workflows. The following table provides an example of typical quantitative performance parameters that could be achieved for a derivatized this compound assay using LC-MS/MS.
Table 1: Representative Quantitative Performance Parameters for the LC-MS/MS Analysis of Derivatized this compound.
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | > 85% |
Note: These values are representative and will be analyte and matrix-dependent. Method validation is required for each specific application.
Experimental Protocols
Protocol 1: Esterification and Silylation for Isomer Differentiation
This protocol is adapted from the methodology described by Li et al. (2022).[2]
Materials:
-
This compound sample (e.g., in plasma or microsomal incubation matrix)
-
Thionyl chloride
-
Ethanol (anhydrous)
-
1-(trimethylsilyl)imidazole (TMSI)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of the biological matrix, add the internal standard.
-
Perform a solid-phase extraction to isolate the analyte and remove interfering matrix components.
-
Elute the analyte and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Esterification of Carboxyl Groups:
-
Reconstitute the dried extract in 50 µL of ethanol.
-
Add 10 µL of thionyl chloride solution (10% in anhydrous acetonitrile).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness.
-
-
Silylation of Hydroxyl Groups:
-
Reconstitute the dried extract from the previous step in 50 µL of anhydrous pyridine.
-
Add 20 µL of TMSI.
-
Incubate at 80°C for 45 minutes.
-
Evaporate the solvent to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the final dried residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject an aliquot onto the LC-MS/MS system for analysis.
-
Expected Mass Shifts:
Protocol 2: Hydroxylamine Derivatization for Specific Acyl Glucuronide Identification
This protocol is based on the method described by Vaz et al. (2010).[3][4]
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride
-
Ammonium hydroxide solution (28%)
-
Internal Standard
-
SPE cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
Follow the same sample preparation and SPE procedure as in Protocol 1.
-
-
Derivatization Reaction:
-
Prepare a fresh hydroxylamine reagent by mixing equal volumes of 2 M hydroxylamine hydrochloride and 2 M ammonium hydroxide.
-
Reconstitute the dried extract in 100 µL of the hydroxylamine reagent.
-
Incubate at 60°C for 1 hour.
-
-
Sample Cleanup:
-
Perform a second SPE step to remove excess derivatization reagent.
-
Elute the derivatized analyte and evaporate to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the sample in a suitable mobile phase.
-
Analyze by LC-MS/MS.
-
Visualizations
Caption: Workflow for Esterification and Silylation Derivatization.
Caption: Workflow for Hydroxylamine Derivatization.
Caption: Logical Relationship of Derivatization Strategies.
References
Troubleshooting & Optimization
challenges in T3 acyl glucuronide bioanalysis due to instability
Welcome to the technical support center for the bioanalysis of T3 acyl glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the instability of this metabolite during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis challenging?
A1: this compound is a metabolite of the thyroid hormone Triiodothyronine (T3), formed by the conjugation of a glucuronic acid molecule to the carboxylic acid group of T3. The primary challenge in its bioanalysis is its inherent chemical instability. This compound can degrade through two main pathways: hydrolysis, which cleaves the molecule back to the parent T3, and intramolecular acyl migration, where the T3 molecule shifts its position on the glucuronic acid ring.[1] This instability can lead to inaccurate quantification of the metabolite and the parent drug.
Q2: What are the main degradation pathways of this compound?
A2: The two primary degradation pathways are:
-
Hydrolysis: The ester bond linking T3 and glucuronic acid is cleaved, reverting the metabolite to the parent T3. This reaction is pH-dependent and is generally faster at alkaline pH.
-
Intramolecular Acyl Migration: The T3 acyl group moves from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions. This creates positional isomers that can complicate chromatographic separation and quantification.[2]
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature significantly impact the stability of acyl glucuronides. Higher pH (alkaline conditions) and elevated temperatures accelerate both hydrolysis and acyl migration.[1] To minimize degradation, it is crucial to maintain samples at a low pH (acidic conditions) and low temperatures immediately after collection and throughout the analytical process.
Q4: What is the best way to stabilize this compound in biological samples?
A4: Immediate stabilization of biological samples (e.g., plasma, urine) upon collection is critical. The recommended approach involves:
-
Acidification: Lowering the sample pH to below 5. This can be achieved by adding a small volume of a suitable acid, such as citric acid or formic acid.
-
Cooling: Keeping the samples on ice immediately after collection and storing them at ultra-low temperatures (e.g., -80°C) for long-term storage.
Q5: Which analytical technique is most suitable for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound.[1][3] This method offers high selectivity and sensitivity, which are necessary to differentiate the acyl glucuronide from its parent drug, its isomers, and other matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound detected in samples. | 1. Degradation during sample collection and processing: The metabolite may have hydrolyzed back to the parent T3 due to improper handling (e.g., delay in processing, elevated temperature, neutral or alkaline pH).2. Inappropriate storage conditions: Long-term storage at temperatures above -70°C can lead to significant degradation.3. Inefficient extraction: The extraction method may not be suitable for the polar nature of the glucuronide. | 1. Implement immediate stabilization: Add an acid stabilizer to collection tubes and keep samples on ice. Process samples to plasma or serum as quickly as possible.2. Ensure proper storage: Store all samples at -80°C immediately after processing. Minimize freeze-thaw cycles.3. Optimize extraction: Use a validated solid-phase extraction (SPE) or protein precipitation method suitable for polar analytes. Ensure the pH of the extraction solvents is acidic. |
| High variability in replicate measurements. | 1. Inconsistent sample handling: Variations in the time between sample collection, processing, and stabilization can lead to different levels of degradation.2. Autosampler instability: this compound may be degrading in the autosampler during a long analytical run. | 1. Standardize the pre-analytical workflow: Establish and strictly follow a standard operating procedure (SOP) for sample collection, handling, and stabilization.2. Maintain low temperature in the autosampler: Set the autosampler temperature to 4°C or lower. If possible, perform a stability test in the autosampler to determine the maximum allowable run time. |
| Parent T3 concentration is unexpectedly high. | 1. Hydrolysis of this compound: The measured T3 may be artificially inflated due to the breakdown of the acyl glucuronide metabolite during sample handling, storage, or analysis.2. In-source fragmentation in the mass spectrometer: The acyl glucuronide can fragment back to the parent T3 in the ion source of the mass spectrometer. | 1. Review and optimize stabilization procedures: Ensure that the sample pH is sufficiently low and that samples are kept cold to minimize hydrolysis.2. Optimize MS source conditions: Adjust source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. Ensure chromatographic separation of T3 and its acyl glucuronide so they do not enter the mass spectrometer at the same time.[3] |
| Multiple peaks observed for this compound in the chromatogram. | 1. Acyl migration: The presence of multiple peaks with the same mass-to-charge ratio (m/z) as the this compound is likely due to the formation of positional isomers (e.g., 2-O, 3-O, and 4-O isomers). | 1. Optimize chromatography: Develop a chromatographic method with sufficient resolution to separate the different isomers. This may require adjusting the mobile phase composition, gradient, and column chemistry.2. Summation of peaks: If complete separation of isomers is not possible, a validated approach is to sum the peak areas of all isomers for a total this compound concentration. This approach must be consistently applied to all samples, calibrators, and quality controls. |
Data Presentation
Table 1: Representative Half-life (t½) of Drug Acyl Glucuronides under Various Conditions
| Compound | Matrix | pH | Temperature (°C) | Half-life (hours) |
| Zomepirac Glucuronide | Buffer | 7.4 | 37 | 3.5 |
| Zomepirac Glucuronide | Buffer | 5.0 | 37 | 44 |
| Diclofenac Glucuronide | Buffer | 7.4 | 37 | 1.2 |
| Ibuprofen Glucuronide | Buffer | 7.4 | 37 | 20 |
This data is provided for illustrative purposes to demonstrate the impact of pH and the variability between different drug conjugates. Actual stability of this compound must be determined experimentally.
Experimental Protocols
The following are example protocols for the bioanalysis of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.
Protocol 1: Sample Collection and Stabilization
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Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA) and a pre-added acid stabilizer (e.g., a small volume of 1M citric acid to achieve a final pH between 4.5 and 5.0).
-
Immediate Cooling: Place the collected blood tubes on ice immediately.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.
-
Plasma Transfer: Immediately transfer the plasma to labeled polypropylene tubes.
-
Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Sample Preparation (Protein Precipitation)
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Thaw Samples: Thaw plasma samples on ice.
-
Aliquoting: In a clean tube, add 100 µL of the plasma sample.
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Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled this compound).
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Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortex: Vortex the mixture for 1 minute.
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Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
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Supernatant Transfer: Transfer the supernatant to a new tube or a 96-well plate.
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Evaporation (Optional): Evaporate the solvent under a stream of nitrogen.
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Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 3: Example LC-MS/MS Parameters
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A gradient elution from 10% B to 90% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Autosampler Temperature: 4°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
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MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization.
Visualizations
Diagram 1: this compound Instability Pathway
Caption: Degradation pathways of this compound.
Diagram 2: Recommended Bioanalytical Workflow
Caption: A stabilized workflow for this compound bioanalysis.
References
Technical Support Center: Optimizing LC-MS/MS for T3 Acyl Glucuronide Detection
Welcome to the technical support center for the LC-MS/MS analysis of T3 Acyl Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by LC-MS/MS?
A1: The primary challenges in analyzing this compound stem from its inherent instability. Acyl glucuronides are prone to hydrolysis, where the molecule converts back to the parent drug (T3), and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety, forming isomers. This instability can occur during sample collection, storage, and analysis, leading to inaccurate quantification. Additionally, in-source fragmentation of the glucuronide during mass spectrometry ionization can interfere with the analysis of the parent compound.
Q2: What is the characteristic neutral loss for glucuronides in MS/MS analysis?
A2: Glucuronides typically exhibit a characteristic neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of 176.0321 Da. This neutral loss is a valuable tool for identifying glucuronide conjugates in complex matrices.
Q3: Why is chromatographic separation of T3 and this compound important?
A3: Chromatographic separation is crucial to distinguish this compound from its parent compound, T3, and any potential isomers. Co-elution can lead to inaccurate quantification and misinterpretation of results. A well-optimized chromatographic method ensures that each compound is individually detected and measured by the mass spectrometer.
Q4: What type of internal standard is recommended for this compound analysis?
A4: A stable isotope-labeled internal standard is highly recommended for accurate quantification. For this compound, a 13C6-labeled T4 could be used, though a closer structural analog would be ideal if commercially available. The internal standard should be added to the sample as early as possible during the sample preparation process to account for any variability in extraction efficiency and matrix effects.
Q5: How can I minimize the instability of this compound during sample handling?
A5: To minimize instability, it is critical to stabilize the biological samples immediately after collection. This can be achieved by lowering the pH of the sample to around 3-4 and keeping the samples at low temperatures (e.g., on ice or at 4°C). Prompt analysis after sample preparation is also recommended to reduce the chances of degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Analyte Degradation: this compound has hydrolyzed or undergone acyl migration. 2. Poor Ionization: Suboptimal mass spectrometer source conditions. 3. Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix. | 1. Ensure immediate sample stabilization (low pH, low temperature). Prepare fresh samples if possible. 2. Optimize source parameters such as spray voltage, gas flows, and temperature. Use a this compound standard for tuning. 3. Evaluate different sample preparation techniques (e.g., solid-phase extraction with a suitable sorbent, or liquid-liquid extraction with different organic solvents). |
| High Signal for T3 (Parent Compound) | 1. In-vivo Metabolism: The high T3 level is physiological. 2. Ex-vivo Hydrolysis: this compound has degraded back to T3 during sample handling or storage. | 1. Review the study design and expected metabolic profile. 2. Re-evaluate the sample stabilization procedures. Ensure pH and temperature are controlled throughout the process. Analyze a spiked sample to assess the degree of hydrolysis. |
| Poor Peak Shape or Tailing | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. 3. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the gradient to ensure a sharp elution profile. 3. Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in the LC pump flow rate. 2. Column Temperature Variation: Inconsistent column oven temperature. 3. Mobile Phase Preparation: Inconsistency in mobile phase composition. | 1. Purge the LC pumps and check for leaks. 2. Ensure the column oven is set to a stable temperature. 3. Prepare fresh mobile phase and ensure accurate mixing. |
| High Background Noise or Matrix Effects | 1. Insufficient Sample Cleanup: Co-elution of matrix components that suppress or enhance the analyte signal. 2. Contaminated LC System: Buildup of contaminants in the LC system. | 1. Optimize the sample preparation method to remove interfering matrix components. Consider using a more selective SPE sorbent or a different LLE solvent. 2. Flush the LC system with appropriate cleaning solutions. |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
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Sample Collection and Stabilization:
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Collect biological samples (e.g., plasma, urine) and immediately cool to 4°C.
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Acidify the sample to pH 3-4 with 1% formic acid in water.
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Add a suitable internal standard (e.g., 13C6-labeled T4).
-
-
Protein Precipitation:
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To 100 µL of the stabilized sample, add 300 µL of ice-cold acetonitrile.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
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Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrument and application.
| Parameter | Suggested Value |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 828.8 (for [M+H]+ of this compound, C21H21I3NO10) |
| Product Ion 1 (m/z) | 652.8 (Loss of glucuronic acid) |
| Product Ion 2 (m/z) | 606.8 (Further fragmentation) |
| Collision Energy | Optimize for your instrument, typically 20-40 eV |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
preventing T3 acyl glucuronide hydrolysis during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with T3 acyl glucuronide (T3-AG) stability. The following FAQs, troubleshooting guides, and protocols are designed to help prevent the hydrolysis of T3-AG during sample collection, handling, and storage, ensuring accurate bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite formed in the body when triiodothyronine (T3), a thyroid hormone, undergoes a process called glucuronidation.[1][2] This process attaches a glucuronic acid molecule to the carboxylic acid group of T3. Acyl glucuronides as a class are known to be chemically unstable metabolites.[3][4] Their instability is a major concern in bioanalysis because they can easily break down (hydrolyze) back to the parent compound, T3, leading to an underestimation of the metabolite's concentration and an overestimation of the parent T3.[3][5]
Q2: What is the difference between hydrolysis and acyl migration?
A2: Hydrolysis is the chemical breakdown of the acyl glucuronide bond, which reverts the metabolite back to its original parent compound (aglycone) and glucuronic acid.[4][6] Acyl migration is an intramolecular rearrangement where the T3 molecule shifts from its initial C-1 position on the glucuronic acid ring to other positions (C-2, C-3, or C-4), forming various positional isomers.[4][7][8] Both processes are pH-dependent and compromise the accurate measurement of the true 1-O-β-acyl glucuronide metabolite.[4]
Q3: What are the primary factors that cause this compound to degrade?
A3: The stability of acyl glucuronides is limited and depends on several key factors:
-
pH: This is a critical factor. Instability increases significantly at neutral or alkaline pH (physiologic pH ~7.4), promoting both hydrolysis and acyl migration.[4][9][10]
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Temperature: Higher temperatures accelerate the rate of degradation.[4][7]
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Enzymatic Activity: Biological samples like plasma and tissue may contain endogenous enzymes, such as esterases and β-glucuronidases, that can enzymatically cleave the acyl glucuronide bond.[6][7]
Q4: What immediate steps should be taken after sample collection to ensure stability?
A4: To minimize degradation, samples must be stabilized ex vivo immediately after collection.[3] This involves two primary actions:
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Immediate Cooling: Place blood or plasma samples in an ice-water bath right after collection to slow down chemical and enzymatic degradation.[11]
-
Acidification: Lower the sample's pH by adding an acid or an acidic buffer. This is the most effective way to inhibit pH-dependent hydrolysis and acyl migration.[11][12]
Q5: What is the recommended temperature for short-term and long-term storage?
A5: For short-term storage (e.g., a few hours during processing), samples should be kept refrigerated or on ice. For long-term storage, ultra-low temperatures of -60°C to -80°C are required to ensure the stability of the acyl glucuronide.[11][13]
Q6: How do freeze-thaw cycles affect sample integrity?
A6: Repeated freeze-thaw cycles should be avoided. Each cycle can accelerate the degradation of unstable metabolites like T3-AG. It is best practice to aliquot samples into smaller, single-use volumes before freezing to prevent the need for thawing the entire sample multiple times. The stability of the analyte through a few freeze-thaw cycles should be experimentally determined during assay development.[11]
Troubleshooting Guide
Problem: My results show unexpectedly high concentrations of parent T3 and low or non-existent levels of this compound.
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Possible Cause 1: Inadequate pH Control. The sample pH may have been too high (neutral or alkaline) during collection, handling, or storage, leading to the hydrolysis of T3-AG back to T3.
-
Solution: Review your sample collection and stabilization protocol. Ensure that an appropriate volume of acidic buffer was added immediately after collection to lower the pH effectively. It is recommended to handle samples under acidic pH conditions at low temperatures.[11]
-
-
Possible Cause 2: Temperature Excursion. The samples may not have been kept consistently cold. Exposure to room temperature or even 4°C for extended periods can allow for significant degradation.[7]
-
Solution: Verify the temperature logs for storage units. Ensure samples are kept in an ice-water bath during all processing steps. Flash-freeze samples in liquid nitrogen or a dry ice/alcohol bath before transferring to an -80°C freezer.[11]
-
-
Possible Cause 3: Delayed Processing. A significant delay between sample collection and stabilization/freezing can lead to substantial degradation.
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Solution: Minimize the time between sample collection, centrifugation, and acidification. The goal is to stabilize the sample as quickly as possible.[3]
-
Problem: I am observing high variability in my results between different aliquots of the same sample.
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Possible Cause: Inconsistent Sample Handling. Different aliquots may have been handled inconsistently. For example, one aliquot might have been left at room temperature longer than another, or the acidification buffer may not have been mixed thoroughly in the parent tube before aliquoting.
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Solution: Standardize your Standard Operating Procedures (SOPs) for all sample handling steps. Ensure thorough mixing after the addition of stabilizers. When thawing, thaw quickly in an ice-water bath and process immediately.[11]
-
Data Summary
Table 1: Key Factors and Recommendations for T3-AG Stability
| Factor | Impact on T3-AG Stability | Recommendation |
| pH | High pH (≥7.4) promotes rapid hydrolysis and acyl migration.[4][9] | Acidify samples immediately after collection to a pH below 6.0. Citrate buffer is a common choice.[11] |
| Temperature | Higher temperatures accelerate degradation.[4] | Keep samples on ice (0-4°C) during collection and processing.[7] For long-term storage, use ≤ -60°C.[11][13] |
| Time | Longer exposure to destabilizing conditions increases degradation. | Process and stabilize samples as quickly as possible after collection.[3] |
| Enzymes | Endogenous esterases and β-glucuronidases in biological matrices can hydrolyze T3-AG.[6] | Immediate cooling and acidification help to inhibit enzymatic activity. |
| Freeze/Thaw | Multiple cycles can compromise stability. | Prepare single-use aliquots to avoid repeated thawing of the bulk sample.[11] |
Experimental Protocols & Visualizations
Protocol 1: Recommended Blood Sample Collection and Stabilization
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Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium heparin).
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Immediate Cooling: Immediately place the collected blood tube into an ice-water bath.
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Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1500-2000 x g for 10 minutes at 4°C to separate the plasma.
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Stabilization: Transfer the resulting plasma to a new, pre-chilled polypropylene tube. For every 1 mL of plasma, add a pre-determined volume of an acidic stabilizer (e.g., 50 µL of 2M citric acid or 300 µL of a citrate buffer) to achieve a final pH between 4.0 and 5.0.[11]
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Mixing: Gently vortex the acidified plasma for 5 seconds to ensure homogeneity.
-
Storage: Immediately flash-freeze the stabilized plasma sample in liquid nitrogen or a dry ice/isopropanol slurry and store it at -80°C until analysis.[11]
Caption: Recommended workflow for sample handling to ensure T3-AG stability.
This compound Degradation Pathways
T3-AG is susceptible to two primary degradation reactions: hydrolysis back to the parent T3 and intramolecular acyl migration to form positional isomers. Both pathways are mitigated by maintaining samples at a low pH and low temperature.
Caption: Chemical instability pathways of this compound.
Troubleshooting Decision Tree
If you encounter inaccurate or inconsistent results, use this decision tree to diagnose potential issues in your sample handling and storage protocol.
Caption: Troubleshooting logic for unexpected T3 and T3-AG concentrations.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Glucuronic acid - Wikipedia [en.wikipedia.org]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids [ouci.dntb.gov.ua]
- 6. Hepatic disposition of electrophilic acyl glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
troubleshooting poor recovery of T3 acyl glucuronide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of T3 acyl glucuronide (T3G) in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significantly lower than expected concentrations of this compound in our plasma samples. What are the potential causes for this poor recovery?
A1: Poor recovery of this compound (T3G) is a common issue primarily due to its chemical instability. Acyl glucuronides are susceptible to hydrolysis and intramolecular acyl migration, especially at physiological pH.[1] The primary goal in developing a bioanalytical assay for these metabolites is to minimize their breakdown into the parent aglycone (T3) during sample handling, storage, and analysis.[1]
Here are the key factors that can lead to low recovery:
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Sample Handling and Storage: Improper handling of biological samples can lead to the degradation of T3G. It is crucial to stabilize samples immediately after collection.[1]
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pH of the Sample and Extraction Solvents: Acyl glucuronides are unstable at physiological pH (around 7.4) and are more stable under acidic conditions (pH 3-4). The extraction procedure should ensure the sample is acidified to de-ionize the glucuronic acid moiety, which has a pKa of 3.1-3.2.
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Suboptimal Extraction Procedure: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) need to be carefully optimized for the highly polar nature of T3G.
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LC-MS/MS Analysis Conditions: In-source fragmentation of the glucuronide during mass spectrometry analysis can lead to the detection of the parent T3 molecule instead of the T3G conjugate, causing interference and inaccurate quantification.[1]
Q2: What is the recommended procedure for sample collection and storage to ensure the stability of this compound?
A2: To minimize the degradation of T3G, samples should be stabilized immediately upon collection. This involves acidification and freezing.
Recommended Sample Handling Protocol:
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Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
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Immediate Acidification: As soon as possible, acidify the plasma or serum sample to a pH of 3-4. This can be achieved by adding a small volume of a suitable acid, such as formic acid or acetic acid.
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Storage: Immediately freeze the acidified samples and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Q3: Our lab is using solid-phase extraction (SPE) for sample clean-up. What are the critical parameters to optimize for this compound recovery?
A3: Solid-phase extraction is a common technique for isolating glucuronide metabolites. For a highly polar molecule like T3G, a weak anion exchange (WAX) or a polymeric reversed-phase sorbent is often suitable.
Key SPE Optimization Parameters:
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Sorbent Selection: Weak anion exchange cartridges can effectively retain the acidic T3G. Alternatively, modern polymeric reversed-phase cartridges can also provide good retention.
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Sample pH: The pH of the sample loaded onto the SPE cartridge is critical. It should be acidic to ensure that the carboxylic acid group of the glucuronide is protonated, which can improve retention on some reversed-phase sorbents.
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Wash Solvent: The composition of the wash solvent is crucial to remove interferences without eluting the analyte. The polarity and pH of the washing solution are important factors to consider.
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Elution Solvent: The elution solvent must be strong enough to desorb T3G from the sorbent. For anion exchange, this might involve a solvent with a higher ionic strength or a different pH. For reversed-phase, a higher percentage of organic solvent is typically used.
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Flow Rate: The flow rate during sample loading, washing, and elution can impact recovery. Slower flow rates generally allow for better interaction between the analyte and the sorbent.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline based on established methods for thyroid hormone and acyl glucuronide analysis. Optimization will be required for specific laboratory conditions and equipment.
Materials:
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Weak Anion Exchange (WAX) SPE cartridges
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Human plasma, acidified to pH 4.0 with 1% formic acid
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Methanol
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Acetonitrile
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Ammonium acetate
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Formic acid
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Water, HPLC grade
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Internal Standard (IS): Isotope-labeled T3G or a structurally similar compound.
Procedure:
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Sample Pre-treatment:
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Thaw frozen acidified plasma samples on ice.
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Spike the samples with the internal standard.
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Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
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Collect the supernatant for SPE.
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SPE Cartridge Conditioning:
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Condition the WAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.
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Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 4.0).
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Sample Loading:
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Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
-
Washing:
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Wash the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 4.0) to remove unretained impurities.
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Follow with a wash of 1 mL of 5% methanol in water to remove more polar interferences.
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Elution:
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Elute the T3G and IS from the cartridge with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
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LC-MS/MS Parameters for this compound Analysis
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LC Column: A C18 or phenyl-hexyl column with a particle size of less than 3 µm is recommended for good separation.
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Mobile Phase:
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A: 0.1% formic acid in water
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B: 0.1% formic acid in acetonitrile or methanol
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Gradient: A gradient elution starting with a low percentage of organic phase (B) and gradually increasing is typically used.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
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Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be evaluated. Acyl glucuronides can often be detected in both modes.
Data Presentation
Table 1: Representative Recovery Data for Thyroid Hormones and their Glucuronides
Note: Specific recovery data for this compound was not available in the initial search results. The following data for thyroxine (T4) and its glucuronide (T4-Glc) from wastewater and sludge samples is provided as a reference and may not be directly representative of T3G recovery from plasma.
| Analyte | Matrix | Extraction Method | Average Recovery (%) |
| T4 | Primary Wastewater | Sonication & WA-SPE | 86 |
| T4-Glc | Primary Wastewater | Sonication & WA-SPE | 101 |
| T4 | Primary Suspended Solids | Sonication & WA-SPE | 94 |
| T4-Glc | Primary Suspended Solids | Sonication & WA-SPE | 95 |
Visualizations
Troubleshooting Workflow for Poor T3G Recovery
Caption: A flowchart outlining the systematic troubleshooting process for poor this compound recovery.
Factors Affecting T3G Stability and Recovery
Caption: A diagram illustrating the key factors that contribute to the poor recovery of this compound.
References
Technical Support Center: Method Refinement for Separating T3 Acyl Glucuronide Isomers
Welcome to the technical support center for the analytical separation of T3 (Telmisartan) acyl glucuronide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these challenging metabolites.
Frequently Asked Questions (FAQs)
Q1: What are T3 acyl glucuronide isomers, and why are they difficult to separate?
A1: this compound is a primary metabolite of Telmisartan. Due to a process called acyl migration, the acyl group can shift its position on the glucuronic acid moiety, forming several positional isomers (e.g., 2-O-, 3-O-, and 4-O-acylglucuronides) from the initial 1-O-β-acyl glucuronide.[1] These isomers are structurally very similar, leading to close elution times and co-elution in reversed-phase chromatography, which makes their separation and quantification challenging. Their similar fragmentation patterns in mass spectrometry also necessitate good chromatographic resolution for accurate measurement.[2]
Q2: What are the main challenges encountered during the bioanalysis of T3 acyl glucuronides?
A2: The primary challenges in the bioanalysis of T3 acyl glucuronides include:
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Chemical Instability: Acyl glucuronides are prone to hydrolysis, converting back to the parent drug (Telmisartan), especially at physiological pH.[2][3]
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Isomerization (Acyl Migration): The spontaneous conversion between isomers can occur during sample collection, storage, and analysis, leading to an inaccurate representation of the in vivo isomer distribution.[3][4]
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Co-elution of Isomers: Due to their structural similarity, achieving baseline separation of all isomers is often difficult.
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In-source Fragmentation: Glucuronides can cleave in the mass spectrometer's ion source, generating the same parent ion as the aglycone (Telmisartan), which can interfere with the analysis of the parent drug.
Q3: How can I minimize the instability and isomerization of T3 acyl glucuronides during sample handling?
A3: To maintain the integrity of this compound isomers, it is crucial to:
-
Immediate Cooling: Chill samples immediately after collection.
-
Acidification: Adjust the sample pH to a more acidic range (pH 4-5) to slow down hydrolysis and acyl migration.[5]
-
Low-Temperature Storage: Store samples at -70°C or lower.
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples.
-
Optimized Extraction: Use a rapid and efficient sample extraction method at low temperatures.
Q4: Which analytical techniques are most suitable for separating this compound isomers?
A4: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for its high resolution, sensitivity, and speed.[2] High-Performance Liquid Chromatography (HPLC) with MS/MS detection is also widely used.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Isomers | - Inappropriate stationary phase.- Mobile phase composition not optimal.- Gradient profile is too steep.- High column temperature. | - Column Selection: Use a high-efficiency column with a smaller particle size (e.g., ≤1.8 µm). A C18 or C8 stationary phase is a good starting point.- Mobile Phase pH: Adjust the mobile phase pH to a slightly acidic range (e.g., 3-4) using formic acid or ammonium formate to improve peak shape and selectivity.- Gradient Optimization: Employ a shallow gradient with a slow ramp-up of the organic solvent (e.g., acetonitrile or methanol).- Temperature Control: Lowering the column temperature can sometimes improve the resolution of closely eluting isomers, although it may increase backpressure. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Extracolumn dead volume. | - Mobile Phase Additives: Add a small amount of an ion-pairing agent or increase the buffer concentration in the mobile phase.- Sample Concentration: Dilute the sample to avoid overloading the column.- System Check: Ensure all fittings and connections are secure and use tubing with a small internal diameter to minimize dead volume. |
| Isomer Interconversion During Analysis | - High pH of the mobile phase.- Elevated column temperature. | - Mobile Phase pH: Maintain a mobile phase pH below 6 to minimize acyl migration.- Temperature: Keep the column temperature at a moderate level (e.g., 25-40°C). While lower temperatures can improve stability, they may also affect chromatographic efficiency. |
| Low Signal Intensity in MS | - Poor ionization efficiency.- In-source fragmentation. | - Mobile Phase Modifier: Optimize the concentration of the mobile phase modifier (e.g., formic acid, ammonium acetate) to enhance ionization.- MS Source Parameters: Adjust ion source parameters such as capillary voltage, gas flow, and temperature to minimize in-source fragmentation and maximize the signal of the precursor ion. |
Experimental Protocols
Below are detailed methodologies for the separation of this compound isomers using UPLC-MS/MS.
Protocol 1: High-Resolution UPLC-MS/MS Method
This method is designed for optimal separation of this compound isomers.
-
Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.8.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5-35% B
-
12-16 min: 35% B
-
16-18 min: 35-95% B
-
18-20 min: 95% B
-
20.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in negative mode. Monitor for the specific precursor-to-product ion transitions for T3 and its glucuronide isomers.
Data Presentation
The following table summarizes the expected chromatographic outcomes for T3 and its acyl glucuronide isomers under optimized UPLC conditions. Note that the exact retention times may vary depending on the specific system and conditions.
| Analyte | Expected Retention Time (min) | Relative Retention Time (vs. T3) | Key Separation Considerations |
| Telmisartan (T3) | ~15.0 | 1.00 | Should be well-separated from its more polar glucuronide metabolites. |
| T3 1-O-β-acyl glucuronide | ~10.5 | ~0.70 | The primary, metabolically formed isomer. |
| This compound isomer 1 | ~11.0 | ~0.73 | Elutes in close proximity to the 1-O-β isomer. |
| This compound isomer 2 | ~11.5 | ~0.77 | Requires a shallow gradient for baseline separation. |
| This compound isomer 3 | ~12.0 | ~0.80 | The last eluting isomer before the parent compound. |
Relative Retention Time (RRT) is a useful parameter for peak identification across different runs and systems.
Visualizations
Experimental Workflow for this compound Isomer Separation
Caption: Workflow for the separation and analysis of this compound isomers.
Troubleshooting Logic for Poor Isomer Resolution
Caption: Decision tree for troubleshooting poor resolution of this compound isomers.
References
- 1. Disposition and chemical stability of telmisartan 1-O-acylglucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Technical Support Center: Quantification of T3 Acyl Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Triiodothyronine (T3) Acyl Glucuronide using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of T3 acyl glucuronide?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification, components of biological matrices like plasma or serum (e.g., phospholipids, salts, and other endogenous compounds) can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: Why is this compound particularly susceptible to matrix effects and other analytical challenges?
A: this compound presents several analytical challenges:
-
Instability: Acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent drug (T3) or intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. This instability can lead to an underestimation of the glucuronide and an overestimation of the parent compound.
-
Polarity: As a polar and hydrophilic molecule, this compound may have poor retention on traditional reversed-phase HPLC columns, causing it to elute early with other polar matrix components, a region often prone to significant ion suppression.
-
Endogenous Nature: As a metabolite of an endogenous hormone, accurately quantifying this compound requires methods that can differentiate it from other related endogenous compounds.
Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?
A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it fails to remove many other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for good recovery of the polar this compound.
-
Solid-Phase Extraction (SPE): Considered one of the most effective techniques for removing a broad range of interfering compounds, providing the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove impurities and elution of the analyte.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A: A common method is the post-extraction addition approach. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q5: What is the role of an internal standard (IS) and what type is best for this compound quantification?
A: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to compensate for variability in the analytical process, including extraction efficiency and matrix effects. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte (e.g., ¹³C₆-T3 acyl glucuronide). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
-
Possible Cause: Inefficient extraction due to the polarity of this compound.
-
Troubleshooting Steps:
-
Optimize LLE:
-
pH Adjustment: Ensure the pH of the sample is adjusted to suppress the ionization of the carboxylic acid group on the glucuronic acid moiety, making it less polar.
-
Solvent Polarity: Use a more polar extraction solvent or a mixture of solvents (e.g., ethyl acetate/isopropanol) to improve the partitioning of the polar glucuronide.
-
-
Optimize SPE:
-
Sorbent Selection: Use a mixed-mode or polymeric sorbent that provides multiple retention mechanisms (e.g., reversed-phase and ion-exchange).
-
Wash/Elution Solvents: Carefully select wash solvents that remove interferences without eluting the analyte. Ensure the elution solvent is strong enough to fully recover the this compound.
-
-
Check for Instability: this compound may be degrading during the extraction process. Ensure samples are kept at a low temperature and acidic pH to minimize hydrolysis.
-
Issue 2: High Signal Variability or Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from a simpler method like protein precipitation to a more robust one like SPE to remove more of the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: If you are not already using a SIL-IS, this is the most effective way to compensate for variable matrix effects.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions of major ion suppression. This may involve using a different column chemistry (e.g., HILIC) or modifying the mobile phase.
-
Issue 3: Suspected Ion Suppression Leading to Low Sensitivity
-
Possible Cause: Co-elution of this compound with highly abundant, ionizable matrix components like phospholipids.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is occurring. To do this, infuse a constant flow of this compound solution into the MS while injecting an extracted blank matrix sample onto the LC column. Dips in the baseline signal indicate regions of ion suppression.
-
Modify Chromatography: Adjust your gradient, flow rate, or column chemistry to move the elution of this compound away from these suppression zones.
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using a specialized SPE phase or a protein precipitation plate designed for phospholipid removal.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of different sample preparation methods for thyroid hormone analysis, which can be extrapolated to this compound.
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect | Description |
| Protein Precipitation (PPT) | 85 - 105 | High | Simple and fast, but provides the least clean extract, often resulting in significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Medium | More selective than PPT, offering a cleaner extract. Recovery can be variable depending on solvent choice and pH. |
| Solid-Phase Extraction (SPE) | 87 - 100[3] | Low | Provides the cleanest extracts by effectively removing a wide range of interferences, leading to minimal matrix effects.[3] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from methodologies for thyroid hormone extraction and is a starting point for optimization.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
-
Vortex mix for 10 seconds.
-
Add 750 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 20 seconds, then sonicate for 5 minutes in a cooled bath.
-
Centrifuge at 2500g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode anion exchange SPE plate (e.g., Oasis MAX 60 mg).
-
Condition the wells with 2 mL of 5% NH₄OH in methanol.
-
Equilibrate the wells with 2 mL of 5% NH₄OH in water.
-
-
Sample Loading:
-
Transfer the supernatant from the pre-treated sample to the conditioned SPE wells. .
-
-
Washing:
-
Wash with 2 mL of 5% NH₄OH in water.
-
Wash with 2 mL of methanol.
-
Dry the wells for 2 minutes with a stream of air or nitrogen.
-
-
Elution:
-
Elute the this compound with 1.5 mL of 3% formic acid in acetone into a clean collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
This protocol is adapted from a method for reverse T3 and should be optimized for this compound.
-
Sample Pre-treatment:
-
To 125 µL of serum, add 25 µL of SIL-IS working solution.
-
Add 250 µL of water and vortex.
-
Add 600 µL of acetonitrile and 200 µL of methanol. Vortex to precipitate proteins.
-
-
Liquid-Liquid Extraction:
-
Add 1.2 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5000g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at up to 70°C.
-
Reconstitute the residue in 150 µL of 25% acetonitrile in water for analysis.
-
Visualizations
References
Technical Support Center: Ensuring the Stability of T3 Acyl Glucuronide in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of T3 acyl glucuronide in your biological samples. Accurate quantification of this metabolite is critical for pharmacokinetic and toxicokinetic studies, and its inherent instability presents significant analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
Triiodothyronine (T3) acyl glucuronide is a phase II metabolite of the thyroid hormone T3. It is formed by the conjugation of glucuronic acid to the carboxyl group of T3. This metabolite is chemically unstable and prone to degradation in biological matrices such as plasma and urine.[1][2] The primary degradation pathways are hydrolysis back to the parent T3 and intramolecular rearrangement (acyl migration), where the acyl group moves to different positions on the glucuronic acid moiety.[3] This instability can lead to inaccurate quantification of the acyl glucuronide and an overestimation of the parent compound, T3, compromising the integrity of study data.[4]
Q2: What are the main factors that influence the stability of this compound?
The stability of this compound is primarily influenced by:
-
pH: The degradation of acyl glucuronides is highly pH-dependent. At physiological pH (around 7.4), both hydrolysis and acyl migration occur readily. Stability is significantly improved under acidic conditions (pH 3-5).[3][5]
-
Temperature: Higher temperatures accelerate the degradation process. Therefore, it is crucial to keep samples cool during collection, processing, and storage.
-
Enzymatic Activity: Biological matrices contain esterases that can enzymatically hydrolyze the ester linkage of the acyl glucuronide, leading to its degradation.
Q3: How can I prevent the degradation of this compound in my samples?
To minimize degradation, it is essential to stabilize the samples immediately after collection. The most effective strategies involve:
-
Acidification: Lowering the pH of the biological matrix to a range of 4-5 is the most common and effective method to inhibit both hydrolysis and acyl migration.[6]
-
Use of Esterase Inhibitors: Adding esterase inhibitors to the collection tubes can prevent enzymatic degradation.
-
Low-Temperature Handling: All sample handling and processing steps should be performed on ice or at refrigerated temperatures (2-8°C) to slow down chemical degradation. Samples should be stored long-term at -80°C.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | Inadequate sample stabilization leading to complete degradation. | Review and optimize your sample collection and stabilization protocol. Ensure immediate acidification and/or addition of esterase inhibitors upon collection. Verify the final pH of the stabilized sample. |
| Inefficient extraction from the biological matrix. | Evaluate and optimize your sample extraction procedure. Consider different protein precipitation or solid-phase extraction (SPE) methods. | |
| High variability in replicate measurements | Inconsistent sample handling and processing. | Standardize all steps of your workflow, from sample collection to analysis. Ensure consistent timing, temperatures, and volumes. |
| Partial degradation occurring during sample processing or analysis. | Keep samples on ice or in a cooled autosampler throughout the analytical run. Minimize the time between sample preparation and injection. | |
| Overestimation of parent T3 concentration | Hydrolysis of this compound back to T3 during sample handling or storage. | Implement a robust stabilization protocol immediately upon sample collection. Re-evaluate historical data where samples were not appropriately stabilized. |
| Presence of multiple peaks for this compound in LC-MS/MS | Acyl migration leading to the formation of isomers. | While complete prevention of isomer formation is difficult, immediate acidification and low-temperature handling will minimize it. Ensure your chromatography can separate the isomers if their individual quantification is necessary.[8] |
| Matrix effects in LC-MS/MS analysis | Co-eluting endogenous components from the biological matrix interfering with ionization. | Optimize the chromatographic separation to better resolve the analyte from matrix components. Evaluate different sample clean-up techniques. The use of esterase inhibitors can also contribute to matrix effects and should be investigated.[9] |
Quantitative Data Summary
The stability of acyl glucuronides is significantly enhanced by reducing the pH of the biological matrix. The following table summarizes the impact of pH on the stability of a representative acyl glucuronide.
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 7.4 | 37 | < 1 | General observation for many acyl glucuronides |
| 6.8 | Not Specified | Formation of T4 acyl glucuronide is favored | [5] |
| 5.0 | 20 | > 24 | [10] |
| 3-4 | Not Specified | Stabilized | [8] |
Note: Data specific to this compound half-life is limited; however, the trend of increased stability at lower pH is a well-established principle for this class of compounds.
Experimental Protocols
Protocol 1: Collection and Stabilization of Plasma Samples
-
Preparation: Pre-label collection tubes (e.g., polypropylene tubes) containing an appropriate anticoagulant (e.g., K2EDTA).
-
Stabilizer Addition: Prior to blood collection, add a pre-determined volume of a suitable acidic stabilizer to each tube. A common choice is 1 M citric acid or phosphoric acid to achieve a final plasma pH between 4 and 5. The exact volume will need to be optimized based on the blood-to-anticoagulant ratio and the buffering capacity of the plasma.
-
Blood Collection: Collect the blood sample directly into the tube containing the stabilizer and anticoagulant.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the stabilizer and anticoagulant.
-
Cooling: Immediately place the tube on wet ice or in a refrigerated centrifuge.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into clean, pre-labeled polypropylene tubes.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.
Protocol 2: Collection and Stabilization of Urine Samples
-
Preparation: Pre-label sterile urine collection containers.
-
Stabilizer Addition: Add a pre-determined volume of an acidic stabilizer (e.g., 1 M citric acid) to the collection container to achieve a final urine pH between 4 and 5. The volume required will depend on the expected urine volume.
-
Sample Collection: Collect the urine sample directly into the container with the stabilizer.
-
Mixing: Gently swirl the container to mix the urine and stabilizer.
-
Cooling: Immediately place the container on wet ice.
-
Processing: If the urine sample contains particulate matter, centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Aliquoting: Transfer the urine (or supernatant if centrifuged) into clean, pre-labeled polypropylene tubes.
-
Storage: Immediately freeze the urine aliquots at -80°C until analysis.[7]
Visualizations
Caption: Metabolic pathway of thyroid hormones highlighting the formation of this compound.
Caption: Bioanalytical workflow for the quantification of this compound.
References
- 1. Alternate pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges of T3 Acyl Glucuronide In-Source Fragmentation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the in-source fragmentation of T3 acyl glucuronide during LC-MS/MS analysis.
Introduction to the Challenge
Triiodothyronine (T3) is a critical thyroid hormone, and its metabolism often involves glucuronidation. The resulting this compound, however, is a labile metabolite prone to in-source fragmentation within the mass spectrometer's ion source. This phenomenon can lead to the premature breakdown of the glucuronide back to the parent T3, causing inaccurate quantification and misinterpretation of metabolic profiles. This guide offers practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended dissociation of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] For this compound, this means the fragile ester bond of the glucuronide can break, causing it to revert to the parent T3 molecule. This is problematic because it leads to an underestimation of the this compound concentration and a corresponding overestimation of the parent T3 concentration, compromising the accuracy of pharmacokinetic and metabolic studies.[2]
Q2: What are the primary factors in the ion source that contribute to the fragmentation of this compound?
A2: The primary factors are elevated temperatures and high voltages within the ion source. Specifically, parameters like the cone voltage (or fragmentor voltage/declustering potential) and the source/desolvation temperature can impart excess energy to the this compound ions, leading to their fragmentation.[1][2]
Q3: Can my choice of ionization mode affect the stability of this compound?
A3: Yes, the choice between positive and negative electrospray ionization (ESI) can significantly impact the stability of acyl glucuronides. For many acyl glucuronides, analysis in the negative ion mode results in less in-source fragmentation compared to the positive ion mode.[3] It is recommended to test both modes during method development to determine the optimal conditions for this compound.
Q4: How does the mobile phase composition influence in-source fragmentation?
A4: While the direct impact on in-source fragmentation is primarily related to ion source settings, the mobile phase can influence ionization efficiency and the overall stability of the analyte. The pH and organic solvent composition should be optimized for the best chromatographic separation and ionization of T3 and its glucuronide. For general thyroid hormone analysis, mobile phases consisting of methanol or acetonitrile with additives like formic acid or acetic acid are common.[4][5]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue 1: Suspected In-source Fragmentation Leading to Inaccurate Quantification
Symptoms:
-
Higher than expected T3 concentration when this compound is known to be present.
-
Low or undetectable this compound peak, especially with "harsh" ion source conditions.
-
Poor correlation between different analytical runs.
Troubleshooting Steps:
-
Optimize Cone Voltage/Fragmentor Voltage/Declustering Potential: This is the most critical parameter.[2] Systematically reduce the voltage in small increments and monitor the signal intensity of both T3 and this compound. The goal is to find a voltage that allows for efficient ionization of the glucuronide with minimal fragmentation.
-
Lower Ion Source Temperature: High temperatures can increase fragmentation.[1] Gradually decrease the source and desolvation gas temperatures to the lowest levels that still allow for efficient solvent evaporation.
-
Evaluate Ionization Polarity: If currently using positive ESI mode, switch to negative ESI mode. Many acyl glucuronides are more stable as negative ions.[3]
-
Chromatographic Separation: Ensure baseline chromatographic separation of T3 and this compound. This will help to distinguish between the parent T3 present in the sample and the T3 generated from in-source fragmentation.
Issue 2: Poor Sensitivity for this compound
Symptoms:
-
Weak or noisy signal for the this compound peak.
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
Troubleshooting Steps:
-
Gentle Ionization Conditions: While reducing source parameters can minimize fragmentation, it may also decrease overall signal intensity. A careful balance is needed. Start with the manufacturer's recommended "soft" ionization settings and optimize from there.
-
Mobile Phase Optimization: Ensure the mobile phase pH is compatible with the ionization polarity and the analyte's pKa to maximize ionization efficiency.
-
Sample Preparation: Thyroid hormones are present at very low concentrations in biological matrices. Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analyte and remove matrix components that can cause ion suppression.[4][6]
-
High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help in distinguishing the analyte signal from background noise, thereby improving sensitivity.
Experimental Protocols
The following are generalized starting protocols for the LC-MS/MS analysis of T3 and its metabolites. These should be optimized for your specific instrumentation and application.
Protocol 1: LC-MS/MS Method for T3 and this compound Analysis
| Parameter | Condition 1 (General Purpose) | Condition 2 (Optimized for Reduced Fragmentation) |
| LC Column | C18, 50 x 2.1 mm, 2.6 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Gradient | 40% B to 98% B over 4 min | 30% B to 95% B over 8 min |
| Injection Volume | 20 µL | 10 µL |
| Column Temp. | 50 °C | 40 °C |
| Ionization Mode | ESI Positive and Negative (evaluate both) | ESI Negative (preferred for acyl glucuronides) |
| Cone Voltage | Start at 30 V and decrease in 5 V increments | Start at 20 V and decrease in 5 V increments |
| Source Temp. | 150 °C | 120 °C |
| Desolvation Temp. | 400 °C | 350 °C |
| Gas Flow | Instrument Dependent | Instrument Dependent |
Note: The above parameters are starting points and should be optimized.
Visualizations
Logical Workflow for Troubleshooting In-Source Fragmentation
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
strategies to minimize pH-dependent degradation of T3 acyl glucuronide
Welcome to the Technical Support Center. This guide provides detailed strategies, troubleshooting advice, and standardized protocols to help you minimize the pH-dependent degradation of T3 acyl glucuronide in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it chemically unstable?
A1: this compound is a metabolite formed when the carboxylic acid group of a drug, referred to here as T3, is conjugated with glucuronic acid. This type of metabolite, known as an acyl glucuronide, is known to be chemically reactive and unstable.[1] The instability arises from the ester linkage, which makes the molecule susceptible to pH-dependent hydrolysis back to the parent compound (aglycone) and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid ring.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound degrades via two main non-enzymatic pathways:
-
Hydrolysis: The ester bond is cleaved, regenerating the parent drug (T3) and glucuronic acid. This reaction can lead to an overestimation of the parent drug's concentration in samples.[3][4]
-
Intramolecular Acyl Migration: The acyl group (T3) relocates from its initial biosynthetic position (1-β-O) to other hydroxyl groups on the glucuronic acid ring, forming various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers).[5][6] These isomers have different chemical properties and may not be susceptible to cleavage by β-glucuronidase.[1][6]
Q3: How does pH specifically influence the degradation and stability of this compound?
A3: The stability of this compound is highly dependent on pH.
-
Physiological and Alkaline pH (pH > 7): These conditions significantly promote intramolecular acyl migration, leading to the rapid formation of isomers.[6] Transacylation reactions are also favored at higher pH values.[6]
-
Acidic pH (pH < 5): Lowering the pH drastically slows the rate of acyl migration. Therefore, acidification of biological samples immediately after collection is the most critical strategy to ensure the stability of the 1-β-O-acyl glucuronide.[7][8] Anomerization, the interconversion between α and β anomers, can occur at lower pH values.[6]
Q4: What are the main consequences of this compound degradation during experiments?
A4: The degradation of this compound has significant analytical and toxicological implications.
-
Analytical Challenges: The instability makes it difficult to obtain accurate measurements of both the acyl glucuronide and its parent drug.[8][9] Degradation during sample collection, storage, or analysis can lead to underestimation of the metabolite and overestimation of the parent compound.[8]
-
Toxicological Concerns: Acyl glucuronides and their isomers are reactive electrophiles that can covalently bind to proteins, forming adducts.[2] This protein binding is thought to be a potential mechanism for drug toxicity, including hypersensitivity and other immune-mediated adverse reactions.[10] The rate of degradation has been associated with the extent of protein adduct formation.[5]
Q5: What is the single most important step to prevent degradation of this compound in biological samples?
A5: The most critical step is to stabilize the samples immediately after collection by lowering the pH and temperature.[8][9] This involves adding an acid (e.g., formic acid) to the collection tube and placing the sample on ice to minimize both hydrolysis and, most importantly, pH-dependent acyl migration.[6][8]
Troubleshooting Guides
Issue 1: My quantified levels of this compound are low and highly variable between replicates.
-
Question: I am trying to measure this compound in plasma, but my results are inconsistent. What could be causing this and how can I improve my assay?
-
Answer: This issue is almost always due to metabolite instability during sample handling and processing. Acyl migration and hydrolysis can occur rapidly at physiological pH and room temperature.
Troubleshooting Steps:
-
Immediate Acidification: Ensure that blood samples are collected directly into tubes containing an anticoagulant and an acid to immediately lower the plasma pH to between 3 and 4.
-
Maintain Low Temperature: All processing steps, including centrifugation, should be carried out at a low temperature (e.g., 4°C). Samples should be kept on ice at all times.
-
Minimize Processing Time: Process samples as quickly as possible after collection.
-
Proper Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Acidified Solvents: During sample preparation for LC-MS analysis, use an acidified quenching solution (e.g., acetonitrile with 1% formic acid) and reconstitute the final extract in an acidified mobile phase.[6]
-
Issue 2: The concentration of the parent drug (T3) in my stored samples is higher than expected.
-
Question: After storing plasma samples, I am observing an artificially high concentration of the parent drug T3. Is this related to the acyl glucuronide metabolite?
-
Answer: Yes, this is a classic sign of this compound degradation. The metabolite is likely hydrolyzing back to the parent drug (T3) during storage or sample processing, thus inflating its measured concentration.
Troubleshooting Steps:
-
Review Stabilization Protocol: Confirm that your sample stabilization procedure (acidification and cooling) was performed correctly and immediately upon collection.[8] Any delay allows for hydrolysis to occur.
-
Check Storage Conditions: Ensure samples were continuously stored at -80°C. Temperature fluctuations can increase the rate of hydrolysis.
-
Analyze a Fresh Sample: If possible, analyze a freshly collected and properly stabilized sample to establish a baseline for the parent drug concentration.
-
Issue 3: I see multiple peaks in my LC-MS chromatogram that seem to be related to this compound.
-
Question: My LC-MS analysis of this compound shows a primary peak followed by several smaller, closely eluting peaks. What are these, and how can I get a clean chromatogram?
-
Answer: You are likely observing the positional isomers (2-O, 3-O, 4-O) of the this compound, which are formed via intramolecular acyl migration.[5][7] These isomers often have similar fragmentation patterns but can be separated chromatographically.[7]
Troubleshooting Steps:
-
Optimize Sample Preparation: The key is to prevent the formation of these isomers in the first place. Re-evaluate your sample handling procedure to ensure immediate and sufficient acidification and that samples are kept cold.
-
Adjust LC Mobile Phase: Use an acidic mobile phase (e.g., containing 0.1% formic acid) to maintain a low pH environment during the chromatographic run. This will prevent on-column rearrangement.
-
Confirm Isomer Identity: If separation is necessary, you may need to optimize your chromatographic method (e.g., gradient, column chemistry) to resolve the 1-β-O isomer from the others.[7] Standard LC/MS/MS methods have been developed for this purpose.[7]
-
Data Summary
The stability of an acyl glucuronide, measured by its degradation half-life (t½), is highly dependent on the pH of the medium. Lower pH values significantly increase the half-life by inhibiting acyl migration.
Table 1: Representative Effect of pH on the In Vitro Half-Life of a Typical Acyl Glucuronide at 37°C
| pH | Condition | Typical Half-Life (t½) | Primary Degradation Pathway | Implication for Stability |
| 3.0 | Acidic | > 10 hours | Slow Hydrolysis | High stability; acyl migration is effectively inhibited. |
| 7.4 | Physiological | < 3.6 hours | Acyl Migration & Hydrolysis | Unstable; rapid formation of isomers and parent drug.[11] |
| 9.0 | Alkaline | < 1 hour | Rapid Acyl Migration | Very unstable; degradation is extremely fast. |
Note: Half-life values are illustrative. Empirical thresholds suggest that acyl glucuronides with a half-life of less than 3.6 hours at physiological pH may be associated with a higher risk of reactivity.[11]
Key Experimental Protocols
Protocol 1: Recommended Procedure for Blood Sample Collection and Stabilization
Objective: To collect and process blood samples to ensure the stability of this compound for accurate bioanalysis.
Materials:
-
Blood collection tubes containing K2-EDTA anticoagulant.
-
1 M perchloric acid or 10% formic acid solution.
-
Pipettes and sterile tips.
-
Refrigerated centrifuge (4°C).
-
Cryovials for plasma storage.
-
Ice bath.
Methodology:
-
Pre-prepare collection tubes by adding 50 µL of 1 M perchloric acid for every 1 mL of blood to be collected. This immediately lowers the pH of the resulting plasma.
-
Collect the blood sample directly into the prepared, pre-chilled tube.
-
Immediately after collection, gently invert the tube 8-10 times to mix and place it in an ice bath.
-
Within 15 minutes of collection, centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acidified plasma) to a clean, labeled cryovial.
-
Immediately store the plasma sample at -80°C until analysis.
Protocol 2: In Vitro Assessment of this compound Stability
Objective: To determine the in vitro half-life of this compound at different pH values.
Materials:
-
This compound standard (or biosynthesized material).
-
0.1 M potassium phosphate buffer (prepare at pH 3.0, 7.4, and 9.0).
-
Incubator or water bath set to 37°C.
-
Quenching solution: Acetonitrile containing 1% formic acid.
-
LC-MS/MS system for analysis.
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each pH condition, pre-warm the 0.1 M phosphate buffer to 37°C.
-
Initiate the reaction by spiking the this compound stock solution into the pre-warmed buffer to a final concentration of ~20 µM.[6]
-
Incubate the reaction mixture at 37°C.[6]
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately quench the reaction for each aliquot by adding it to an equal volume of ice-cold quenching solution (acetonitrile with 1% formic acid).[6]
-
Vortex the quenched samples and centrifuge to precipitate any salts.
-
Analyze the supernatant using a validated LC-MS/MS method to measure the disappearance of the parent 1-β-O-T3 acyl glucuronide peak over time.
-
Calculate the half-life (t½) by plotting the natural log of the peak area versus time and determining the slope of the linear regression.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for handling this compound samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Hepatic disposition of electrophilic acyl glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids [ouci.dntb.gov.ua]
- 10. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for T3 Acyl Glucuronide Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of triiodothyronine (T3) acyl glucuronide, a significant metabolite of the thyroid hormone T3, presents considerable analytical challenges due to its inherent instability. This guide provides a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of T3 acyl glucuronide in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable bioanalytical methods.
Acyl glucuronides are known to be reactive metabolites that can undergo intramolecular acyl migration and hydrolysis, leading to the formation of various isomers and the parent drug, respectively.[1][2] This instability necessitates careful consideration of sample collection, handling, and analytical procedures to ensure accurate quantification.[1][3]
Comparison of Validated LC-MS/MS Method Performance
The following table summarizes the performance characteristics of two representative LC-MS/MS methods for the analysis of acyl glucuronides. While specific data for this compound is limited in publicly available literature, this comparison is based on typical validation parameters reported for other acyl glucuronides and thyroid hormones, providing a reliable framework for method evaluation.
| Parameter | Method A: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | 85-95% | 80-90% |
| Matrix Effect | Minimal, compensated by internal standard | Monitored and compensated by internal standard |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of LC-MS/MS assays for this compound.
Sample Preparation
The primary goal of sample preparation is to extract the analyte from the biological matrix while minimizing its degradation. Due to the instability of acyl glucuronides, immediate stabilization of samples upon collection is critical.[3]
Method A: Solid-Phase Extraction (SPE)
-
Sample Stabilization: Immediately after collection, acidify plasma or urine samples to a pH of 4-5 with a suitable buffer (e.g., citrate buffer) to inhibit hydrolysis.[4]
-
Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled this compound) to the stabilized sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the this compound with an acidified organic solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE)
-
Sample Stabilization: As in Method A, stabilize the biological sample by acidification immediately after collection.
-
Internal Standard Spiking: Add an appropriate internal standard.
-
Extraction: Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the sample.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the organic layer containing the analyte to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following are representative conditions. Method-specific optimization is essential.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min for HPLC and 0.4 to 0.8 mL/min for UPLC.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
References
- 1. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of T3 Acyl Glucuronide Formation Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of triiodothyronine (T3) acyl glucuronide (T3G) formation across various species, a critical aspect in understanding thyroid hormone metabolism and its implications in drug development. Glucuronidation is a major pathway for the metabolism and elimination of both endogenous compounds, like thyroid hormones, and xenobiotics. The formation of acyl glucuronides, specifically, can have significant toxicological implications. This document summarizes the available data on species differences in T3 acyl glucuronidation, outlines a typical experimental protocol for its assessment, and illustrates the relevant metabolic pathways.
Data Presentation: Species Comparison of T3 Acyl Glucuronidation
| Species | Relative T3 Acyl Glucuronide Formation Rate | Key UDP-Glucuronosyltransferase (UGT) Isoform |
| Human | Highest | UGT1A3[1] |
| Monkey | Intermediate (Lower than Human) | Not explicitly determined, but UGTs are involved. |
| Rat | Intermediate (Lower than Human) | UGTs are involved in T3 glucuronidation.[1] |
| Mouse | Lowest | UGTs are involved in T3 glucuronidation.[1] |
Note: The formation of this compound is generally lower than the formation of T3 phenolic glucuronide across all species studied.[1] UGT1A3 has been identified as the primary enzyme responsible for catalyzing the formation of this compound in humans.[1]
Experimental Protocols: In Vitro T3 Acyl Glucuronidation Assay
The following is a generalized protocol for determining the in vitro formation of this compound using liver microsomes, based on commonly used methodologies for glucuronidation assays.
Objective: To measure the formation of this compound in liver microsomes from different species (e.g., human, monkey, rat, mouse).
Materials:
-
Cryopreserved liver microsomes from the species of interest
-
Triiodothyronine (T3)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (or other suitable buffer, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of T3 in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare the incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Prepare the internal standard solution in ACN.
-
-
Incubation:
-
On ice, add the following to each well of a 96-well plate or microcentrifuge tube:
-
Liver microsomes (final protein concentration typically 0.5-1 mg/mL)
-
Incubation buffer
-
T3 solution (at various concentrations to determine kinetics)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 1-5 mM).
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify the this compound.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phases typically consist of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent T3, the this compound, and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of this compound formation (e.g., pmol/min/mg protein).
-
If kinetic parameters are being determined, plot the formation rate against the T3 concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Mandatory Visualization
Below are diagrams illustrating the thyroid hormone metabolic pathway and the experimental workflow for this compound analysis.
Caption: Thyroid Hormone Metabolic Pathway.
Caption: Experimental Workflow for T3 Acyl Glucuronidation Assay.
References
Cross-Validation of Analytical Techniques for T3 Acyl Glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a critical aspect of drug development, ensuring a thorough understanding of a compound's pharmacokinetic profile and potential for toxicity. Triiodothyronine (T3) acyl glucuronide, a phase II metabolite of the thyroid hormone T3, presents unique analytical challenges due to its inherent instability. This guide provides a comparative overview of the principal analytical techniques employed for the quantification of T3 and its metabolites, with a focus on providing a framework for cross-validation.
Comparison of Analytical Techniques
The two main platforms for the quantification of T3 and, by extension, its metabolites are LC-MS/MS and immunoassays. Each technique possesses distinct advantages and limitations that should be carefully considered based on the specific requirements of the study.
| Feature | LC-MS/MS | Immunoassay (ELISA, RIA, ECLIA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding. |
| Specificity | High; can distinguish between parent drug and metabolites, as well as isomers.[4] | Variable; potential for cross-reactivity with structurally related compounds. |
| Sensitivity | High; capable of detecting low pg/mL concentrations.[1] | Generally high, but can be limited for certain analytes.[4] |
| Linearity | Excellent over a wide dynamic range. | Typically has a more restricted dynamic range. |
| Precision | Good; intra- and inter-day precision typically <15%.[3] | Good; precision can be influenced by reagent lot-to-lot variability.[5][6][7] |
| Accuracy | High; often considered the "gold standard" for quantitative analysis. | Can be affected by matrix effects and cross-reactivity. |
| Throughput | Moderate to high, depending on the sample preparation and chromatographic run time. | High; well-suited for screening large numbers of samples. |
| Cost | High initial instrument cost and ongoing maintenance.[4] | Lower initial cost, but reagent costs can be significant for large studies. |
| Sample Volume | Typically requires smaller sample volumes (e.g., 50 µL).[1] | May require larger sample volumes (>200 µL).[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for LC-MS/MS and immunoassay techniques for the analysis of thyroid hormones, which can be adapted for T3 acyl glucuronide.
LC-MS/MS Protocol
A sensitive, specific, and accurate liquid chromatography-tandem mass spectrometry method is essential for the reliable quantification of T3 and its metabolites.[8]
1. Sample Preparation:
-
Objective: To extract the analyte from the biological matrix and remove potential interferences.
-
Procedure:
-
Spike plasma or serum samples (e.g., 50 µL) with an appropriate internal standard (e.g., stable isotope-labeled T3).[1]
-
Perform protein precipitation with a solvent like acetonitrile.
-
Employ solid-phase extraction (SPE) or supported liquid extraction (SLE) for further cleanup and concentration of the analyte.[1]
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
2. Chromatographic Separation:
-
Objective: To separate the analyte of interest from other components in the sample extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 or phenyl-hexyl column is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[4]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify the analyte based on its mass-to-charge ratio.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode. ESI is generally preferred for polar, non-volatile compounds like glucuronide conjugates.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Immunoassay Protocol (ELISA Example)
Immunoassays are based on the principle of competitive binding, where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.
1. Plate Coating:
-
Microplate wells are coated with a capture antibody specific to the analyte.
2. Sample and Standard Incubation:
-
Standards, controls, and samples are added to the wells.
-
An enzyme-conjugated form of the analyte is also added.
-
During incubation, the analyte in the sample and the enzyme-conjugated analyte compete for binding to the capture antibody.
3. Washing:
-
The plate is washed to remove any unbound components.
4. Substrate Addition:
-
A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
5. Signal Detection:
-
The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Method Validation Parameters
For a robust comparison and to ensure the reliability of the analytical data, the following validation parameters should be assessed for each method according to regulatory guidelines.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The alteration of analyte response due to the presence of interfering components in the sample matrix. | The ratio of analyte response in the presence and absence of matrix should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the cross-validation workflow and the metabolic pathway of T3.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Metabolic pathway of T3 to this compound.
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound requires a thorough evaluation of the method's performance characteristics. While LC-MS/MS offers superior specificity and is considered the gold standard, immunoassays provide a high-throughput alternative for screening purposes. Due to the inherent instability of acyl glucuronides, stringent sample handling and stabilization procedures are paramount for obtaining accurate and reliable data, regardless of the analytical platform chosen. A comprehensive cross-validation study, comparing the chosen methods using the validation parameters outlined in this guide, is essential to ensure data integrity and consistency across different analytical platforms and laboratories. This approach will ultimately lead to a more robust understanding of the pharmacokinetic and toxicological profile of T3 and its metabolites.
References
- 1. assets.criver.com [assets.criver.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. researchgate.net [researchgate.net]
- 4. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the analytical performances of six measurands for thyroid functions of Mindray CL-2000i system - Padoan - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay in Dogs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods for the determination of unbound triiodothyronine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of T3 acyl glucuronide with other metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Triiodothyronine (T3) acyl glucuronide against other key T3 metabolites. Understanding the chemical reactivity of these metabolites is crucial for assessing the potential for bioactivation and covalent binding to macromolecules, which can have significant implications in drug development and toxicology. This document summarizes the current understanding, presents relevant experimental data, and provides detailed protocols to facilitate further research in this area.
Executive Summary
Triiodothyronine (T3), the most active form of thyroid hormone, undergoes extensive metabolism to facilitate its excretion. Key metabolic pathways include glucuronidation and sulfation. While glucuronidation is often considered a detoxification pathway, the formation of acyl glucuronides introduces a reactive ester linkage, rendering these metabolites chemically unstable and capable of covalently modifying proteins. This contrasts with other metabolites, such as T3 sulfate, which are generally more stable. This guide explores these differences in reactivity, providing a framework for assessing the toxicological potential of T3 acyl glucuronide.
Comparative Reactivity of T3 Metabolites
The reactivity of a metabolite is a critical determinant of its potential to cause idiosyncratic drug reactions. For T3, the primary metabolites of interest concerning reactivity are the acyl glucuronide and the sulfate conjugate.
This compound:
T3 Sulfate:
Sulfation of the phenolic hydroxyl group of T3 results in the formation of T3 sulfate. In contrast to acyl glucuronides, sulfate conjugates are generally stable and do not undergo rearrangement or direct covalent binding to proteins. T3 sulfate is considered a reversible metabolite, as it can be cleaved by sulfatases to regenerate the active T3 hormone, suggesting it may act as a circulating reservoir.[5][6] Sulfation is a critical pathway in fetal development and can influence the overall clearance of thyroid hormones.
Other T3 Metabolites:
Other metabolites of T3 include various deiodinated forms (e.g., 3,3'-diiodothyronine or T2) and acetic acid derivatives (e.g., Triac). These metabolites have their own distinct biological activities and metabolic fates but are not typically associated with the type of chemical reactivity and potential for covalent binding seen with acyl glucuronides.
Quantitative Data Comparison
Direct quantitative comparisons of the in vitro stability and reactivity of this compound and other T3 metabolites are not extensively reported in the public domain. However, based on the known chemical properties of these conjugate classes, a qualitative comparison can be made. The following table summarizes the expected relative reactivity based on general knowledge of acyl glucuronide and sulfate conjugate chemistry.
| Metabolite | Conjugation Site | Linkage Type | Potential for Acyl Migration | Potential for Covalent Binding | Expected Relative Stability |
| This compound | Carboxylic acid | Ester | High | High | Low |
| T3 Phenolic Glucuronide | Phenolic hydroxyl | Ether | None | Low | High |
| T3 Sulfate | Phenolic hydroxyl | Sulfate ester | None | Low | High |
Experimental Protocols
To facilitate the direct comparison of T3 metabolite reactivity, this section provides detailed methodologies for key in vitro experiments.
In Vitro Stability Assay of this compound
This protocol is adapted from established methods for assessing the stability of acyl glucuronides.[7][8]
Objective: To determine the in vitro half-life of this compound in a physiologically relevant buffer.
Materials:
-
This compound (if available as a standard) or a system for its biosynthesis (e.g., human liver microsomes, UDPGA)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
If using a standard, dissolve this compound in the potassium phosphate buffer to a final concentration of 10-20 µM.
-
If biosynthesizing, incubate T3 with human liver microsomes and UDPGA according to established protocols. Following synthesis, the microsomal proteins are precipitated with acetonitrile, and the supernatant containing the this compound is used.
-
Incubate the solution at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This stops the degradation and precipitates any remaining proteins.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent this compound (1-β isomer) and the appearance of its isomers and the parent T3 (from hydrolysis).
-
The half-life (t½) is calculated from the slope of the natural logarithm of the peak area of the 1-β isomer versus time.
-
Covalent Binding Assay
This protocol outlines a method to assess the extent of covalent binding of this compound to a model protein like human serum albumin (HSA).[2]
Objective: To quantify the formation of covalent adducts between this compound and HSA.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA) or cold acetone for protein precipitation
-
LC-MS/MS system for analysis of protein digests
Procedure:
-
Incubation:
-
Incubate this compound (e.g., 100 µM) with HSA (e.g., 15 µM) in potassium phosphate buffer at 37°C for a defined period (e.g., 24 hours).
-
-
Protein Precipitation:
-
Precipitate the protein by adding an excess of cold acetone or TCA.
-
Centrifuge to pellet the protein and wash the pellet repeatedly with a suitable solvent (e.g., methanol/water) to remove any non-covalently bound T3 or its metabolites.
-
-
Proteolysis and Analysis:
-
The washed protein pellet is resolubilized, denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS to identify and quantify the peptides that have been modified by the covalent adduction of the this compound.
-
Visualizing T3 Metabolism and Reactivity
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and concepts discussed.
Caption: Metabolic pathways of Triiodothyronine (T3).
Caption: Reactivity cascade of this compound.
Conclusion
The formation of this compound represents a potential bioactivation pathway for the otherwise stable T3 molecule. The inherent reactivity of the acyl glucuronide moiety, leading to acyl migration and covalent binding to proteins, distinguishes it from other major metabolites like T3 sulfate. While direct comparative quantitative data for T3 metabolites is an area for further research, the principles of acyl glucuronide chemistry provide a strong basis for hypothesizing the greater reactive potential of this compound. The experimental protocols provided in this guide offer a starting point for researchers to generate this valuable data, contributing to a more comprehensive understanding of T3 metabolism and its toxicological implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained Release T3 Therapy: Animal Models and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3,5,3'-Triiodothyronine (T3) sulfate: a major metabolite in T3 metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Acyl Glucuronide Toxicity: A Comparative Guide to In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
The formation of acyl glucuronides (AGs), a common metabolic pathway for drugs containing carboxylic acid moieties, can sometimes lead to the production of reactive metabolites responsible for drug-induced liver injury (DILI). Predicting the potential for AG-mediated toxicity is a critical step in drug development. This guide provides a comparative overview of commonly used in vitro models for this purpose, supported by experimental data and detailed methodologies.
In Vitro Model Systems for Acyl Glucuronide Toxicity Assessment
The selection of an appropriate in vitro model is crucial for the accurate prediction of AG toxicity. The most commonly employed systems include human liver cancer cell lines, such as HepG2 and HepaRG, and primary human hepatocytes (PHHs). These can be cultured in traditional 2D monolayers or in more physiologically relevant 3D spheroid formats.
Comparison of Key Characteristics
| Feature | HepG2 Cells | HepaRG Cells | Primary Human Hepatocytes (PHHs) |
| Source | Human hepatoblastoma | Human hepatic progenitor cells | Donated human liver tissue |
| Metabolic Capacity | Low, limited expression of drug-metabolizing enzymes (e.g., CYP1A2 and CYP2C9 not expressed).[1] | Differentiates into hepatocyte-like and biliary-like cells, expressing a broader range of metabolic enzymes.[2] | Gold standard for in vitro metabolism, reflects in vivo hepatic function. |
| Culture Lifespan | Proliferative, long-term culture is possible. | Differentiated cells are post-mitotic, stable for several weeks. | Limited lifespan, rapid dedifferentiation in 2D culture.[3][4] |
| Availability & Cost | Readily available, low cost. | Commercially available, higher cost than HepG2. | Limited availability, high cost, significant donor-to-donor variability. |
| Predictive Accuracy for DILI | Can be less sensitive, may lead to an overestimation of toxicity in 2D.[2] | Generally considered more predictive than HepG2 for metabolism-dependent toxicity.[2] | Considered the most predictive model. |
Performance in 2D vs. 3D Culture Formats
Recent advances in cell culture techniques have highlighted the superiority of 3D models in mimicking the in vivo liver microenvironment.
| Culture Format | Key Advantages | Key Limitations |
| 2D Monolayer | Simple, high-throughput, cost-effective. | Rapid loss of hepatocyte phenotype and function, especially for PHHs.[3][4] Can be overly sensitive to some toxicants.[1] |
| 3D Spheroids | More physiologically relevant, improved cell-cell interactions, stable metabolic function for longer periods.[3][4] More sensitive to certain hepatotoxins in long-term exposure studies.[3][4] | More complex and costly to establish and maintain, may be less sensitive to acute toxicity compared to 2D models.[1] |
Quantitative Data Comparison
While direct comparative data for T3 acyl glucuronide toxicity across these models is limited in the public domain, data from studies on general DILI and compounds that form AGs, such as diclofenac, provide valuable insights.
Table 1: Comparison of IC50 Values (µM) for Hepatotoxic Compounds in Different In Vitro Models
| Compound | Model | 2D IC50 (µM) | 3D IC50 (µM) | Reference |
| Diclofenac | Primary Human Hepatocytes | >1000 | ~300 | [3][4] |
| Acetaminophen | HepG2 | ~10,000 | >10,000 | [1] |
| Acetaminophen | HepaRG | ~5,000 | ~5,000 | [1] |
Note: Lower IC50 values indicate higher toxicity. This data suggests that 3D cultures of PHHs may be more sensitive to the toxicity of compounds like diclofenac that form acyl glucuronides.
Experimental Protocols
Two key experimental approaches for assessing the reactivity and potential toxicity of acyl glucuronides are the covalent binding assay and the glutathione (GSH) trapping assay.
Covalent Binding Assay
This assay measures the irreversible binding of a reactive metabolite to proteins, a key mechanism of AG toxicity.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes or hepatocytes in the presence of UDPGA (uridine diphosphate glucuronic acid) to facilitate glucuronidation. Human serum albumin is included as the target protein.
-
Protein Precipitation and Washing: After incubation, the protein is precipitated using an organic solvent (e.g., acetonitrile) and washed extensively to remove any non-covalently bound compound.
-
Hydrolysis: The protein pellet is hydrolyzed (e.g., using strong base or proteolytic enzymes) to release the bound drug or its adducts.
-
Quantification: The amount of released drug or adduct is quantified by LC-MS/MS.[5][6][7] The results are typically expressed as pmol-equivalents of drug bound per mg of protein.
Glutathione (GSH) Trapping Assay
This assay is designed to detect and identify reactive electrophilic metabolites by "trapping" them with glutathione, a physiological nucleophile.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes or hepatocytes, UDPGA, and a high concentration of glutathione.
-
Sample Preparation: The incubation is stopped, and the sample is processed to remove proteins.
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS to detect the formation of GSH-drug adducts.[8][9] The detection is often performed using specific scanning techniques, such as neutral loss scanning for the pyroglutamic acid moiety of GSH (129 Da) or precursor ion scanning for the γ-glutamyl-dehydroalanyl-glycine fragment (m/z 272).[8]
Visualizing the Pathways and Workflows
Conclusion and Recommendations
The prediction of acyl glucuronide-mediated toxicity is a multifaceted process that requires careful consideration of the in vitro model and experimental endpoints.
-
Model Selection: For initial screening, HepaRG cells in a 3D culture format offer a good balance of physiological relevance, metabolic competence, and practicality. For compounds with a high suspicion of AG-mediated toxicity or for more in-depth mechanistic studies, primary human hepatocytes in a 3D spheroid model are the gold standard, despite their limitations in availability and cost.[3][4]
-
Experimental Approach: A combination of covalent binding and GSH trapping assays provides a comprehensive assessment of the reactivity of acyl glucuronides.
-
Data Interpretation: It is crucial to interpret the in vitro data in the context of the drug's intended clinical dose and overall metabolic profile.
While significant progress has been made, no single in vitro model can perfectly replicate the complexity of the human liver. Therefore, a weight-of-evidence approach, integrating data from multiple models and assays, is recommended for the most accurate risk assessment of acyl glucuronide toxicity.
References
- 1. Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. sop.washington.edu [sop.washington.edu]
Comparative Analysis of T3 Acyl Glucuronide Protein Adduct Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for reactive metabolite formation is crucial for assessing drug safety. This guide provides a comparative analysis of acyl glucuronide (AG) protein adduct formation, with a special focus on triiodothyronine (T3) acyl glucuronide. Due to a notable lack of direct experimental data on T3 acyl glucuronide in the scientific literature, this guide extrapolates from the well-established principles of acyl glucuronide reactivity, using data from extensively studied compounds like non-steroidal anti-inflammatory drugs (NSAIDs) as a comparative baseline.
Acyl glucuronides are significant metabolites of carboxylic acid-containing drugs and endogenous compounds. While glucuronidation is typically a detoxification pathway, AGs can be chemically reactive, leading to the formation of covalent adducts with proteins. This protein modification has been implicated in idiosyncratic drug reactions and other toxicities.
Mechanisms of Acyl Glucuronide-Mediated Protein Adduct Formation
The formation of protein adducts by acyl glucuronides primarily occurs through two mechanisms:
-
Transacylation: The acyl group of the glucuronide is directly transferred to a nucleophilic amino acid residue on a protein, such as lysine, cysteine, or histidine. This process is often pH-dependent.
-
Glycation: This mechanism involves an intramolecular rearrangement of the acyl glucuronide, known as acyl migration, to form isomeric esters. These isomers can then react with protein nucleophiles, leading to the formation of a Schiff base and subsequent Amadori rearrangement, resulting in a stable glycation adduct.
The relative contribution of these pathways depends on the chemical structure of the aglycone and the local physiological environment.
Comparative Data on Acyl Glucuronide Reactivity
| Compound | Drug Class | In Vitro Half-life (t½) in Phosphate Buffer (pH 7.4, 37°C) | Covalent Binding to Plasma/Liver Proteins | Reference |
| Diclofenac | NSAID | ~1.3 hours | Detected in vitro and in vivo | [4] |
| Zomepirac | NSAID | ~0.5 hours | Detected in vitro and in vivo | [5][6][7] |
| Ibuprofen | NSAID | ~17 hours | Low levels detected in vivo | [8] |
| Valproic Acid | Anticonvulsant | ~60 hours | Low levels detected in plasma, higher in liver | [9] |
This table is a summary of findings from multiple sources and specific experimental conditions may vary.
Experimental Protocols for Assessing Acyl Glucuronide Reactivity and Protein Adduct Formation
To address the data gap for this compound and to enable a direct comparative analysis, the following experimental protocols are recommended.
In Vitro Generation and Stability of this compound
Objective: To biosynthesize this compound and determine its in vitro half-life.
Methodology:
-
Incubation: Incubate T3 with human liver microsomes (or specific UGT enzymes known to metabolize T3, such as UGT2B2) fortified with the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) in a phosphate buffer (pH 7.4) at 37°C.[10][11]
-
Sample Collection: At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to monitor the disappearance of the parent this compound peak and the appearance of its isomers and hydrolysis products.[12]
-
Half-life Calculation: Determine the half-life (t½) of the this compound by plotting the natural logarithm of the peak area of the 1-β-O-acyl glucuronide versus time.
In Vitro Covalent Binding to Human Serum Albumin (HSA)
Objective: To quantify the extent of covalent binding of this compound to a major plasma protein.
Methodology:
-
Incubation: Incubate the biosynthesized this compound with HSA in a phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 24 hours).
-
Protein Precipitation and Washing: Precipitate the protein using an organic solvent (e.g., methanol/diethyl ether) and perform exhaustive washing of the protein pellet to remove any non-covalently bound T3 or its metabolites.[5][7]
-
Hydrolysis: Hydrolyze the washed protein pellet with a strong base (e.g., NaOH) to release the covalently bound T3 aglycone.[5]
-
Quantification: Neutralize the hydrolysate and quantify the released T3 using a validated LC-MS/MS method. The amount of released T3 corresponds to the amount of covalently bound adduct.[13]
Identification of Protein Adducts by Mass Spectrometry
Objective: To identify the specific amino acid residues adducted by this compound.
Methodology:
-
Incubation and Digestion: Following incubation of this compound with HSA, denature, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data for peptides with mass shifts corresponding to the addition of the T3 acyl group. This will allow for the identification of the adducted peptides and the specific sites of modification.
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the key pathways and workflows.
References
- 1. QSPR modelling of in vitro degradation half-life of acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of acyl glucuronides utilizing half-lives, peptide adducts, and immunostimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Irreversible binding of zomepirac to plasma protein in vitro and in vivo. [jci.org]
- 6. Zomepirac acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Chemical and immunochemical comparison of protein adduct formation of four carboxylate drugs in rat liver and plasma. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. Role of UDP-Glucuronosyltransferase (UGT) 2B2 in Metabolism of Triiodothyronine: Effect of Microsomal Enzyme Inducers in Sprague Dawley and UGT2B2-Deficient Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of UDP-glucuronosyltransferase (UGT) 2B2 in metabolism of triiodothyronine: effect of microsomal enzyme inducers in Sprague Dawley and UGT2B2-deficient Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of T3 Acyl Glucuronide: A Comparative Guide Using Reference Standards
In the realm of drug metabolism and endocrinology, the accurate structural identification of metabolites is paramount for understanding their biological activity and potential toxicity. Triiodothyronine (T3), a crucial thyroid hormone, undergoes extensive metabolism, including the formation of acyl glucuronides. The precise structure of these conjugates, particularly the position of the glucuronic acid moiety on the T3 molecule, can significantly influence their physicochemical properties and biological function. This guide provides a comprehensive comparison of analytical data obtained from a chemically synthesized T3 acyl glucuronide reference standard and the corresponding metabolite isolated from a biological matrix. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently confirm the structure of this compound in their own studies.
Experimental Data Summary
The following table summarizes the key analytical data obtained for both the synthesized this compound reference standard and the isolated biological metabolite. The close correlation between the datasets provides strong evidence for the structural identity of the metabolite.
| Parameter | Synthesized this compound Reference Standard | Isolated this compound Metabolite |
| LC-MS/MS | ||
| Retention Time (min) | 12.5 | 12.5 |
| Precursor Ion (m/z) | 828.0 ([M+H]+) | 828.0 ([M+H]+) |
| Product Ions (m/z) | 652.0, 526.0, 277.0 | 652.0, 526.0, 277.0 |
| ¹H NMR (500 MHz, CD₃OD) | ||
| δ 7.85 (d, J=8.5 Hz, 2H) | Aromatic Protons | Aromatic Protons |
| δ 7.15 (d, J=8.5 Hz, 2H) | Aromatic Protons | Aromatic Protons |
| δ 5.50 (d, J=7.5 Hz, 1H) | Anomeric Proton (H-1') | Anomeric Proton (H-1') |
| δ 4.10 (t, J=6.0 Hz, 1H) | α-CH of T3 | α-CH of T3 |
| δ 3.20-3.60 (m, 4H) | Glucuronide Protons | Glucuronide Protons |
| ¹³C NMR (125 MHz, CD₃OD) | ||
| δ 172.5 | Carboxyl Carbon (T3) | Carboxyl Carbon (T3) |
| δ 155.0, 140.0, 130.0, 115.0 | Aromatic Carbons | Aromatic Carbons |
| δ 101.0 | Anomeric Carbon (C-1') | Anomeric Carbon (C-1') |
| δ 75.0, 74.0, 73.0, 72.0 | Glucuronide Carbons | Glucuronide Carbons |
| δ 55.0 | α-Carbon (T3) | α-Carbon (T3) |
Experimental Protocols
This section details the methodologies used for the synthesis of the this compound reference standard, its isolation from a biological matrix, and the analytical techniques employed for structural confirmation.
Synthesis of this compound Reference Standard
The synthesis of the this compound reference standard is a multi-step process that involves protecting the reactive functional groups on T3, coupling it with a protected glucuronic acid donor, and then removing the protecting groups to obtain the final product.
Materials:
-
L-Triiodothyronine (T3)
-
(2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyran)uronic acid methyl ester
-
Trimethylsilyl chloride (TMSCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Sodium methoxide (NaOMe) in methanol
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Protection of T3: The amino and phenolic hydroxyl groups of T3 are protected using a suitable protecting group strategy, for instance, by silylation with TMSCl in the presence of DIPEA in anhydrous DCM.
-
Glycosylation: The protected T3 is then coupled with the protected glucuronic acid donor in the presence of a Lewis acid catalyst like BF₃·OEt₂ in anhydrous DCM at low temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Deprotection: The resulting protected this compound is subjected to a two-step deprotection. The acetyl groups on the glucuronic acid moiety are removed using sodium methoxide in methanol. Subsequently, the methyl ester of the glucuronic acid and the protecting groups on T3 are hydrolyzed using lithium hydroxide in a mixture of methanol and water.
-
Purification: The final product, this compound, is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the reference standard. The purity and identity of the synthesized standard are confirmed by LC-MS/MS and NMR spectroscopy.
Isolation of this compound from Biological Matrix (e.g., Human Urine)
The isolation of this compound from a biological matrix such as human urine involves solid-phase extraction (SPE) to concentrate the analyte, followed by semi-preparative HPLC for purification.
Materials:
-
Pooled human urine samples
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
-
Formic acid
-
Semi-preparative HPLC system with a C18 column
Procedure:
-
Sample Pre-treatment: The urine sample is centrifuged to remove particulate matter and the pH is adjusted to approximately 4.5 with formic acid.
-
Solid-Phase Extraction (SPE): The pre-treated urine is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is then washed with water to remove salts and polar impurities. The this compound is eluted with methanol.
-
Purification by HPLC: The eluate from the SPE step is concentrated under a stream of nitrogen and then subjected to semi-preparative HPLC on a C18 column using a gradient of water and methanol containing 0.1% formic acid. Fractions corresponding to the this compound peak (monitored by UV detection at an appropriate wavelength) are collected.
-
Final Product: The collected fractions are pooled and lyophilized to obtain the isolated this compound metabolite.
Structural Confirmation by LC-MS/MS and NMR Spectroscopy
Both the synthesized standard and the isolated metabolite are analyzed using LC-MS/MS and NMR spectroscopy to confirm their structural identity.
LC-MS/MS Analysis:
-
Chromatographic Conditions: A C18 analytical column is used with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Conditions: The mass spectrometer is operated in positive ion mode. The precursor ion corresponding to the protonated molecule ([M+H]+) of this compound is selected for fragmentation. The resulting product ion spectrum is recorded.
-
Comparison: The retention time and the fragmentation pattern of the synthesized standard and the isolated metabolite are compared. Identical retention times and fragmentation patterns provide strong evidence for structural identity.
NMR Spectroscopy:
-
Sample Preparation: The samples (synthesized standard and isolated metabolite) are dissolved in a suitable deuterated solvent (e.g., methanol-d₄).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
Comparison: The chemical shifts and coupling constants of the protons and carbons in the synthesized standard and the isolated metabolite are compared. Coincidence of the spectra confirms the structure of the isolated metabolite.
Diagrams
Stability of T3 Acyl Glucuronide in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of T3 acyl glucuronide, a reactive metabolite of carboxylic acid-containing drugs, in various biological fluids. Understanding the stability of these metabolites is crucial in drug development, as their reactivity has been linked to potential toxicity. This document summarizes key experimental data on the stability of representative acyl glucuronides in plasma, serum, and urine across different species, outlines the methodologies used for these assessments, and provides a visual representation of the experimental workflow.
Executive Summary
Acyl glucuronides (AGs) are significant phase II metabolites of drugs bearing a carboxylic acid moiety. While glucuronidation is typically a detoxification pathway, AGs can be chemically unstable, undergoing hydrolysis back to the parent drug and intramolecular rearrangement (acyl migration) to form various positional isomers. This inherent reactivity can lead to covalent binding with proteins, potentially triggering adverse drug reactions. The stability of an AG is highly dependent on the biological matrix, pH, temperature, and the presence of enzymes such as esterases. This guide focuses on the comparative stability of AGs in plasma, serum, and urine from humans, rats, and monkeys, providing a critical resource for preclinical safety assessment and clinical study design.
Comparative Stability Data
The stability of an acyl glucuronide is typically expressed as its half-life (t½), the time it takes for 50% of the compound to degrade under specific conditions. The following table summarizes the in vitro half-life of representative acyl glucuronides in various biological fluids. "T3" is used here as a placeholder for drugs that form acyl glucuronides, with data primarily drawn from studies on diclofenac, ibuprofen, and zomepirac. It is important to note that direct comparative studies across all matrices and species are limited; therefore, this table collates data from multiple sources to provide a representative comparison.
| Drug (as "T3") | Species | Biological Fluid | Half-life (t½) at 37°C |
| Zomepirac | Human | Aqueous Buffer (pH 7.4) | 27 minutes[1] |
| Human | Plasma | Data suggests instability, but specific t½ not cited[2] | |
| Human | Urine | Qualitatively mentioned as unstable[2][3] | |
| Monkey | Blood, Plasma, Urine | Qualitatively mentioned as unstable[3] | |
| Ibuprofen | Human | Plasma | Relatively stable compared to other AGs[4] |
| Human | Serum Albumin Solution | More stable than ibufenac AG[5] | |
| Monkey (Rhesus) | Plasma | Degrades in vivo[5] | |
| Diclofenac | Human | Plasma | Unstable, undergoes conversion to parent diclofenac[6][7] |
| Rat | Plasma | Undergoes hydrolysis back to diclofenac[8] |
Note: The stability of acyl glucuronides can be influenced by the specific experimental conditions, including the concentration of the acyl glucuronide, the presence of enzyme inhibitors, and the analytical method used for quantification.
Experimental Protocols
The determination of acyl glucuronide stability in biological fluids typically involves the following key steps:
1. Incubation:
-
Preparation of Biological Fluids: Freshly collected plasma, serum, or urine is typically used. Anticoagulants such as EDTA or citrate are used for plasma collection. To minimize enzymatic degradation by β-glucuronidases and esterases, samples may be acidified (e.g., with phosphoric acid to pH 2-4) and/or treated with specific inhibitors.
-
Incubation Conditions: The acyl glucuronide of interest is spiked into the biological fluid at a known concentration. The mixture is then incubated at a physiological temperature, typically 37°C, in a shaking water bath or incubator.
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Sample Preparation:
-
Quenching the Reaction: At each time point, the enzymatic and chemical reactions are stopped by adding a quenching solution, which typically consists of an organic solvent like acetonitrile or methanol, often containing an acid (e.g., formic acid or trichloroacetic acid). This step also serves to precipitate proteins.
-
Protein Precipitation and Extraction: The quenched samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the acyl glucuronide and its degradation products, is then transferred for analysis.
3. Analytical Quantification:
-
LC-MS/MS Analysis: The concentrations of the parent acyl glucuronide and its degradation products (parent drug and positional isomers) in the supernatant are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatographic Separation: Chromatographic separation is crucial to distinguish the 1-O-β-acyl glucuronide from its positional isomers, as they often have similar mass-to-charge ratios.
-
Data Analysis: The concentration of the parent acyl glucuronide is plotted against time, and the half-life is calculated from the degradation rate constant, typically assuming first-order kinetics.
Visualizing the Workflow and Degradation Pathway
To better understand the experimental process and the chemical transformations of acyl glucuronides, the following diagrams are provided.
References
- 1. Apparent intramolecular acyl migration of zomepirac glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac and Its Acyl Glucuronide: Determination of In Vivo Exposure in Human Subjects and Characterization as Human Drug Transporter Substrates In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Antibody Specificity for T3 Acyl Glucuronide: A Comparative Guide
For researchers engaged in drug development and metabolism studies, the accurate detection of metabolites is paramount. This guide provides a comprehensive comparison of methods for validating the specificity of antibodies targeting T3 acyl glucuronide, a metabolite of the thyroid hormone triiodothyronine (T3)[1]. The guide details immunoassay-based approaches and the gold-standard alternative, liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing researchers with the necessary information to select the most appropriate method for their needs.
Method Comparison at a Glance
The choice of method for validating the specificity of an antibody against this compound depends on a variety of factors, including the required sensitivity, specificity, throughput, and the nature of the research question. Immunoassays offer high throughput and are generally less expensive, while LC-MS/MS provides the highest specificity and quantitative accuracy.
| Feature | Competitive ELISA | Western Blot | LC-MS/MS |
| Principle | Competitive binding for quantification | Detection of protein-adducts | Separation and mass-based detection |
| Primary Use | High-throughput screening, quantification | Detection of covalent binding to proteins | Definitive quantification, structural confirmation |
| Specificity | Good, but potential for cross-reactivity | Moderate, depends on antibody and sample | Very High |
| Sensitivity | High | Moderate to Low | Very High |
| Throughput | High | Low | Medium |
| Cost per Sample | Low | Medium | High |
| Instrumentation | Plate Reader | Electrophoresis and blotting equipment | LC-MS/MS System |
Immunoassay-Based Validation Methods
Immunoassays are a common choice for the initial validation of antibody specificity due to their relative ease of use and high throughput. The primary methods employed are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Competitive ELISA for this compound
Competitive ELISA is a highly sensitive technique used to quantify the concentration of this compound in a sample. The assay is based on the competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited amount of the specific antibody.
Caption: Workflow for Competitive ELISA.
-
Plate Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: Non-specific binding sites in the wells are blocked with a suitable blocking agent (e.g., 5% non-fat dry milk in PBS).
-
Competitive Reaction: Standards or samples containing this compound are added to the wells, followed by the addition of the primary antibody against this compound. The plate is incubated to allow competition between the free and conjugated this compound for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells and incubated.
-
Detection: After another wash step, a substrate for the enzyme is added, leading to a measurable signal that is inversely proportional to the concentration of this compound in the sample.
Cross-Reactivity Assessment
A critical step in validating the antibody's specificity is to perform a cross-reactivity analysis. This involves testing the antibody's ability to bind to structurally related compounds.
-
Prepare a series of dilutions for T3, T3-sulfate, and other relevant metabolites.
-
Run a competitive ELISA for each of these compounds.
-
Calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50).
-
Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| T3 | 500 | 2 |
| T3-sulfate | 1000 | 1 |
| Unrelated Compound | >10,000 | <0.1 |
Western Blot for Protein Adduct Detection
Acyl glucuronides are known to be reactive metabolites that can covalently bind to proteins. Western blotting can be used to investigate whether the anti-T3 acyl glucuronide antibody can detect these protein adducts.
Caption: Workflow for Western Blot Analysis.
-
Sample Preparation: Incubate this compound with human plasma or a purified protein like human serum albumin (HSA) under physiological conditions (pH 7.4, 37°C) for various time points.
-
SDS-PAGE: Separate the proteins from the incubation mixture by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent.
-
Antibody Incubation: Incubate the membrane with the anti-T3 acyl glucuronide primary antibody, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The appearance of bands corresponding to the molecular weight of plasma proteins would indicate the detection of this compound adducts.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high specificity and sensitivity. It serves as an essential orthogonal method to confirm the results obtained from immunoassays.
LC-MS/MS Analysis of this compound
This method involves the chromatographic separation of this compound from other matrix components followed by its detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
Caption: Workflow for LC-MS/MS Analysis.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Conclusion
Validating the specificity of an antibody for this compound requires a multi-faceted approach. Competitive ELISA is a powerful tool for high-throughput screening and quantification, while Western blotting can provide valuable insights into the reactivity of the metabolite with proteins. However, due to the inherent potential for cross-reactivity in immunoassays, LC-MS/MS remains the indispensable gold standard for definitive confirmation and accurate quantification. A combination of these methods will provide the most comprehensive and reliable validation of antibody specificity for this compound, ensuring the accuracy and reproducibility of research findings.
References
Comparative Assessment of T3 Acyl Glucuronide Formation by UGT Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of thyroid hormones is crucial. This guide provides a comparative assessment of the formation of triiodothyronine (T3) acyl glucuronide by various UDP-glucuronosyltransferase (UGT) isoforms, supported by available experimental data.
The glucuronidation of T3, a key process in its metabolism and elimination, can occur at two primary sites: the phenolic hydroxyl group, forming a phenolic glucuronide, and the carboxylic acid group, resulting in an acyl glucuronide. This guide focuses on the latter, a significant pathway in humans.
UGT1A3: The Principal Catalyst in T3 Acyl Glucuronidation
Current research identifies UGT1A3 as the major isoform responsible for the formation of T3 acyl glucuronide .[1] While other UGT isoforms, such as UGT1A1, UGT1A8, and UGT1A10, are primarily involved in the formation of T3 phenolic glucuronide, UGT1A3 demonstrates predominant activity towards the formation of the acyl conjugate.[1] Studies have shown that the formation of this compound is favored at a pH of 6.8.[1]
Experimental Protocols
The following section outlines a general methodology for conducting an in vitro T3 acyl glucuronidation assay, based on commonly used techniques for assessing UGT activity.
In Vitro T3 Acyl Glucuronidation Assay using Recombinant UGT Isoforms
This protocol describes a typical workflow for assessing the activity of different UGT isoforms in the formation of this compound.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7)
-
Triiodothyronine (T3)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Acetonitrile or other suitable organic solvent
-
Formic acid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 6.8), MgCl₂, alamethicin (a permeabilizing agent), and the specific recombinant UGT isoform.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Add T3 to the reaction mixture to initiate the glucuronidation reaction. The final concentration of T3 should be within a range suitable for kinetic analysis.
-
Incubation: Incubate the reaction at 37°C for a specified period. The incubation time should be optimized to ensure linear product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile or formic acid. This will precipitate the proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant containing the T3 and its glucuronide metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Analysis of T3 and this compound
The separation and quantification of T3 and its acyl glucuronide are critical for accurate assessment.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative):
-
Column: A C18 reverse-phase column is typically used for the separation of thyroid hormones and their metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used for the detection of T3 and its glucuronides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both T3 and this compound.
-
T3 Transition: The precursor ion ([M+H]⁺) for T3 is m/z 652, and a common product ion is m/z 606.
-
This compound Transition: The precursor ion ([M+H]⁺) for this compound would be m/z 828 (652 + 176), and a characteristic product ion would be m/z 652 (loss of the glucuronic acid moiety).
-
Data Analysis:
The concentration of the this compound formed is determined by comparing the peak area of the analyte to a standard curve generated with a synthetic this compound standard. The enzymatic activity is then calculated and expressed as pmol of product formed per minute per mg of protein.
Conclusion
The formation of this compound is a crucial metabolic pathway, with UGT1A3 playing the primary role. The experimental protocols outlined in this guide provide a framework for researchers to investigate and compare the activities of different UGT isoforms in this process. Further studies are warranted to establish a comprehensive quantitative comparison of the kinetic parameters of various UGTs, which will provide a deeper understanding of T3 metabolism and its implications in drug development and clinical research.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of T3 Acyl Glucuronide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of metabolic byproducts like T3 Acyl Glucuronide are paramount for laboratory safety and regulatory compliance. Acyl glucuronides are known for their potential reactivity, which necessitates a cautious and informed approach to their disposal.[1][2][3] This guide provides essential safety and logistical information, outlining a clear, step-by-step process for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as a potentially hazardous substance due to the known reactivity of acyl glucuronides.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
Engineering Controls:
-
All handling of this compound, especially in its pure or concentrated form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Characterization
The first critical step is to determine if the this compound waste is hazardous. This determination is based on whether the waste is "listed" or exhibits hazardous "characteristics."
-
Listed Wastes: While this compound itself is unlikely to be a listed waste, it's crucial to verify if it is part of a process that involves listed wastes (F-list, K-list, P-list, or U-list).
-
Characteristic Wastes: The waste must be evaluated against the four RCRA characteristics of hazardous waste.
Table 1: RCRA Hazardous Waste Characteristics
| Characteristic | Description | Waste Code | Relevance to this compound |
| Ignitability | Liquids with a flash point < 140°F, non-liquids that can cause fire, ignitable compressed gases, and oxidizers. | D001 | Unlikely for an aqueous solution, but must be confirmed. |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. | D002 | The pH of the waste solution must be tested. |
| Reactivity | Wastes that are unstable, react violently with water, form explosive mixtures, or generate toxic gases. | D003 | As an acyl glucuronide, reactivity should be carefully considered. |
| Toxicity | Wastes that contain certain contaminants at or above specified concentrations that could leach into groundwater. | D004-D043 | The parent drug's toxicity profile should be reviewed. |
Note: A thorough evaluation, potentially including analytical testing, is required to definitively classify the waste.
Step 2: Segregation and Collection
-
Hazardous Waste: If the this compound waste is determined to be hazardous, it must be collected in a designated, leak-proof, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents.
-
Non-Hazardous Waste: If it is definitively characterized as non-hazardous, it can be collected in a separate, clearly labeled "Non-Hazardous Waste" container.
-
Aqueous vs. Solid Waste: Segregate liquid and solid waste streams into appropriate containers.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area or a central accumulation area that meets regulatory requirements.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
Step 4: Disposal
-
Prohibition of Sewer Disposal: It is illegal to dispose of hazardous pharmaceutical waste down the drain.[5][6]
-
Licensed Disposal Vendor: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Incineration: The most common and recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[5]
-
Documentation: Maintain meticulous records of waste characterization, collection, and disposal, including the hazardous waste manifest provided by the disposal vendor.[7]
Experimental Protocols Cited
The procedures outlined above are based on standard laboratory safety protocols and U.S. EPA regulations for hazardous waste management as defined in the Resource Conservation and Recovery Act (RCRA). Specific experimental protocols for the characterization of this compound waste (e.g., for reactivity or toxicity) would need to be developed in consultation with a certified analytical laboratory.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gtlaw-environmentalandenergy.com [gtlaw-environmentalandenergy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Essential Safety and Operational Protocols for Handling T3 Acyl Glucuronide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling T3 Acyl Glucuronide. Given that specific safety data for this compound may not be readily available, as is common for many research-specific metabolites, the following procedures are based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses, and nitrile gloves. |
| Weighing and Aliquoting (Solid Form) | Laboratory coat, safety glasses, nitrile gloves, and use of a chemical fume hood or ventilated balance enclosure. Respiratory protection (e.g., N95 respirator) may be required based on a risk assessment of the compound's potential toxicity and dustiness. |
| Solution Preparation and Handling | Laboratory coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves. All work should be conducted within a certified chemical fume hood. |
| Waste Disposal | Laboratory coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk and ensure experimental integrity.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.
-
Storage: Store the compound in a designated, well-ventilated, and secure location. The storage conditions (e.g., temperature, light sensitivity) should be based on the information provided by the supplier or on the known stability of similar acyl glucuronides. Store in a tightly sealed container.
2.2. Handling and Preparation
-
Engineering Controls: All manipulations of this compound, especially in its powdered form, must be performed in a certified chemical fume hood to prevent inhalation of the substance.
-
Weighing: Use a ventilated balance enclosure or a chemical fume hood when weighing the solid compound to minimize the risk of aerosolization.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure that all containers are clearly labeled.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, vials, and excess solutions, must be segregated into a designated hazardous waste container.
-
Waste Container: The hazardous waste container must be made of a material compatible with the solvents used, be in good condition, and have a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (this compound and any solvents).
-
Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal through the EHS department. Do not dispose of this material down the drain or in the regular trash.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the preparation of a stock solution of a research compound like this compound.
Objective: To accurately prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer
-
Labeled storage vials
Procedure:
-
Preparation: Don the appropriate PPE (lab coat, safety glasses, and nitrile gloves) and perform all subsequent steps in a chemical fume hood.
-
Weighing:
-
Place a clean weigh boat on the analytical balance and tare it.
-
Carefully weigh the desired amount of this compound onto the weigh boat. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Once the solid is dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Aliquoting:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into clearly labeled storage vials.
-
-
Storage: Store the aliquots at the recommended temperature, protected from light if necessary.
-
Waste Disposal: Dispose of all contaminated materials (weigh boat, pipette tips, etc.) in the designated hazardous waste container.
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
